molecular formula C12H11N5O B11867716 6-(4-methoxyphenyl)-7H-purin-2-amine CAS No. 918536-94-4

6-(4-methoxyphenyl)-7H-purin-2-amine

Katalognummer: B11867716
CAS-Nummer: 918536-94-4
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: DXRBLUNUXHMGLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-7H-purin-2-amine is a chemical compound for research applications. This purine derivative features a methoxyphenyl substituent, a structure of high interest in medicinal chemistry. Purine cores are known as privileged structures in drug discovery for their ability to interact with a wide range of biological targets . Related purine derivatives have been investigated for their potential use as pharmaceuticals, including applications in targeting bacterial infections . Researchers utilize such compounds as key intermediates in organic synthesis and for the development of novel small-molecule probes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

918536-94-4

Molekularformel

C12H11N5O

Molekulargewicht

241.25 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-7H-purin-2-amine

InChI

InChI=1S/C12H11N5O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H3,13,14,15,16,17)

InChI-Schlüssel

DXRBLUNUXHMGLP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=CN3

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: In Vitro Mechanism of Action of 6-(4-Methoxyphenyl)-7H-Purin-2-Amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(4-methoxyphenyl)-7H-purin-2-amine (which exists in rapid tautomeric equilibrium with its 9H-purine counterpart) is a highly specialized epigenetic probe. Originating from iterative structure-based design, the 2-amino-9H-purine scaffold acts as a potent, acetyl-lysine (KAc) mimetic targeting the BRD9 bromodomain [1]. This whitepaper details the in vitro mechanism of action of this compound, focusing on its unique induced-fit binding paradigm, and provides self-validating experimental workflows for thermodynamic and cellular profiling.

Target Biology and Structural Rationale

BRD9 is a critical epigenetic "reader" protein and a core subunit of the non-canonical BAF (ncBAF) SWI/SNF chromatin remodeling complex. Its bromodomain is responsible for recognizing acetylated lysine marks on histone tails, anchoring the complex to active promoters.

The synthesis of 2-amino-6-arylpurines is typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-halopurines with arylboronic acids[2]. Once synthesized, the 6-(4-methoxyphenyl)-7H-purin-2-amine scaffold operates by outcompeting endogenous KAc marks. Unlike the rigid binding pockets of the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4), the BRD9 pocket exhibits remarkable structural plasticity[3].

The Induced-Fit Mechanism

Binding of the purine scaffold to BRD9 results in an unprecedented rearrangement of the residues forming the acetyl-lysine recognition site[1].

  • Hydrogen Bonding: The C2-amine and the N7/N9 of the purine ring form critical direct and water-mediated hydrogen bonds with the conserved Asn100 residue at the base of the BRD9 pocket.

  • ZA Channel Occupation: The 4-methoxyphenyl group at the C6 position vectors directly into the hydrophobic ZA channel. The methoxy moiety provides favorable van der Waals contacts, while the phenyl ring engages in π−π stacking with Tyr106.

  • Pocket Plasticity: The insertion of the rigid purine core forces a massive conformational shift. Specifically, the side chain of the steric gatekeeper, Phe47, undergoes a near 90° rotation to accommodate the ligand, demonstrating true induced-fit plasticity[3].

BRD9_Binding cluster_pocket BRD9 Acetyl-Lysine Binding Pocket Compound 6-(4-methoxyphenyl)-7H-purin-2-amine Asn100 Conserved Asn100 (Hydrogen Bonding) Compound->Asn100 Purine N7 / C2-Amine (H-bond donor/acceptor) ZA_Channel ZA Channel / Hydrophobic Cleft (Phe44, Tyr106) Compound->ZA_Channel 4-Methoxyphenyl ring (Hydrophobic & pi-pi stacking) Phe47 Phe47 Gatekeeper (Steric Shift) Compound->Phe47 Scaffold Insertion Phe47->ZA_Channel Induced-Fit Rotation (Phe47 90° flip)

Diagram 1: Induced-fit binding mechanism of 6-(4-methoxyphenyl)-7H-purin-2-amine in the BRD9 pocket.

Quantitative In Vitro Pharmacological Profiling

The induced-fit mechanism dictates a specific thermodynamic profile. The conformational restriction of Phe47 and the displacement of structured water molecules result in an entropic penalty ( −TΔS ), which is heavily outweighed by the massive enthalpic gain ( ΔH ) from optimized hydrogen bonding and π -stacking[1].

Table 1: Representative Biophysical & Cellular Profiling of the 2-Amino-6-Arylpurine Scaffold against BRD9

Assay TypeMethodologyParameter MeasuredRepresentative Value
Thermodynamic Isothermal Titration Calorimetry (ITC)Affinity ( Kd​ )1.2 - 2.5 µM
Thermodynamic Isothermal Titration Calorimetry (ITC)Enthalpy ( ΔH )-12.5 kcal/mol
Biophysical Thermal Shift Assay ( ΔTm​ )Protein Stabilization+3.5 °C to +4.2 °C
Cellular Target NanoBRET (Live Cell)Chromatin Displacement ( IC50​ )3.0 - 5.5 µM

Self-Validating Experimental Workflows

To ensure high-fidelity data, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for profiling this compound.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality Focus: Why use ITC over Surface Plasmon Resonance (SPR)? Because the induced-fit mechanism of BRD9 carries a complex thermodynamic signature. ITC is the only label-free method that deconvolutes the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, proving the structural rearrangement occurred.

Step-by-Step Methodology:

  • Protein Preparation & Dialysis (Critical Step): Dialyze recombinant BRD9 bromodomain (residues 134-239) overnight against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Self-Validation: Retain the final dialysate to dissolve the purine ligand. Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate a heat of dilution artifact that masks the enthalpy of binding.

  • Ligand Preparation: Dissolve 6-(4-methoxyphenyl)-7H-purin-2-amine in 100% DMSO, then dilute into the retained dialysate to a final concentration of 300 µM (ensure final DMSO is 2%).

  • Cell Loading: Load the BRD9 protein (30 µM) into the sample cell.

  • Titration Parameters: Set the syringe stirring speed to 750 rpm. Causality: This specific speed ensures rapid mixing of the hydrophobic purine without inducing shear stress on BRD9, which causes precipitation and artificial exothermic spikes.

  • Execution: Perform 19 injections of 2 µL ligand at 25 °C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Analysis: Integrate the heat peaks and fit to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol B: NanoBRET Target Engagement in Live Cells

Causality Focus: Standard reporter assays measure downstream transcription, which is susceptible to off-target pleiotropic effects. Bioluminescence Resonance Energy Transfer (NanoBRET) assays allow for the observation of direct target engagement and chromatin displacement in living cells in real-time[4].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRD9 (Donor) and Histone H3.3-HaloTag (Acceptor). Self-Validation: Maintain a low expression ratio (e.g., 1:10 Donor:Acceptor) to prevent stoichiometric saturation of chromatin binding sites, ensuring the assay remains sensitive to competitive displacement.

  • Fluorophore Equilibration: 24 hours post-transfection, treat cells with NanoBRET 618 HaloTag Ligand (100 nM) for 2 hours. Causality: The 618 nm red-shifted emission minimizes auto-fluorescence from biological molecules, dramatically improving the signal-to-noise ratio.

  • Compound Dosing: Add 6-(4-methoxyphenyl)-7H-purin-2-amine in a 10-point dose-response curve (0.1 µM to 50 µM) and incubate for 2 hours at 37 °C.

  • Substrate Addition: Add the Nano-Glo substrate (furimazine) to initiate bioluminescence.

  • Quantification: Measure dual emission at 460 nm (Donor) and 618 nm (Acceptor). Calculate the BRET ratio (618/460). A decrease in the BRET ratio indicates successful displacement of BRD9 from chromatin by the purine inhibitor.

NanoBRET_Workflow Step1 1. Transfect HEK293 (BRD9-NanoLuc + Histone-HaloTag) Step2 2. Add HaloTag Fluorophore & Equilibrate Step1->Step2 Step3 3. Add Purine Inhibitor (Dose Response) Step2->Step3 Step4 4. BRD9 Displaced from Chromatin Step3->Step4 Step5 5. Measure BRET Signal (Decrease in 618/460nm) Step4->Step5

Diagram 2: NanoBRET workflow for quantifying BRD9 chromatin displacement in living cells.

References

  • Picaud S, et al. "9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain." Journal of Medicinal Chemistry (ACS Publications), 2015.[Link]

  • Picaud S, et al. "9H-purine scaffold reveals induced-fit pocket plasticity of the BRD9 bromodomain." PubMed (NIH), 2015.[Link]

  • Lakshman MK, et al. "Facile Pd-Catalyzed Cross-Coupling of 2'-Deoxyguanosine O6-Arylsulfonates with Arylboronic Acids." Organic Letters (ACS Publications), 2002.[Link]

Sources

Technical Whitepaper: Biological Targets and Mechanistic Pathways of 6-(4-methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, target engagement, and self-validating experimental workflows.

Executive Summary

The compound 6-(4-methoxyphenyl)-7H-purin-2-amine (and its rapidly interconverting 9H-tautomer) belongs to a highly specialized class of 2-amino-6-arylpurines. In targeted oncology and pharmacology, this scaffold is recognized as a potent, ATP-competitive kinase inhibitor. By mimicking the adenine ring of adenosine triphosphate (ATP), this molecule selectively engages the hinge region of specific kinases. This whitepaper details the structural causality behind its binding affinity, its primary biological targets—most notably Cyclin-Dependent Kinase 2 (CDK2)—and the self-validating experimental protocols required to characterize its mechanism of action.

Pharmacophore Rationale: Structural Causality

To understand the biological activity of 6-(4-methoxyphenyl)-7H-purin-2-amine, one must deconstruct its structure-activity relationship (SAR). The molecule is not merely a binder; it is a precisely engineered key for the kinase ATP-binding cleft.

  • The Purine Core (Adenine Isostere): The bicyclic purine ring acts as a structural mimic of ATP. The N7 and N3 nitrogens are critical for orienting the molecule within the kinase cleft, establishing the foundational geometry required for target engagement.

  • The 2-Amino Substitution: This group provides an indispensable hydrogen bond donor. In the primary target (CDK2), this amino group interacts directly with the backbone carbonyl of Leu83 in the hinge region, anchoring the inhibitor firmly in place.

  • The 6-(4-methoxyphenyl) Moiety: This is the primary driver of target selectivity and affinity. Unlike unsubstituted purines, the bulky aryl group at the C6 position projects deep into the hydrophobic specificity pocket (often gated by Phe80 in CDK2). The para-methoxy group is strongly electron-donating via resonance, which increases the electron density of the phenyl ring. This enhanced electron density strengthens π−π stacking and cation- π interactions with aromatic residues in the binding pocket. Furthermore, the oxygen atom of the methoxy group serves as a weak hydrogen bond acceptor for water-mediated interactions, significantly improving target residence time.

Primary Biological Targets and Pathways

Extensive literature on aminopurine modifications confirms that 2-amino-6-arylpurine derivatives are explicitly synthesized and validated as Cyclin-Dependent Kinase 2 (CDK2) inhibitors [1].

The CDK2 / Cell Cycle Pathway

CDK2, complexed with Cyclin E, is the master regulator of the G1/S phase transition in the cell cycle. The pharmacological inactivation of CDK2 by 6-(4-methoxyphenyl)-7H-purin-2-amine blocks the subsequent biochemical processes in its signaling pathway, making it a highly viable mechanism for anticancer drug development [1].

When the compound competitively binds to the ATP pocket of CDK2:

  • Hypophosphorylation of Rb: The kinase is unable to phosphorylate the Retinoblastoma (Rb) protein.

  • E2F Sequestration: Unphosphorylated Rb remains tightly bound to the E2F transcription factor.

  • Transcriptional Arrest: E2F is prevented from transcribing the genes necessary for DNA replication (S phase).

  • Apoptotic Induction: Prolonged G1/S arrest triggers downstream apoptotic pathways due to unresolved cellular stress.

CDK2_Pathway Compound 6-(4-methoxyphenyl)-7H-purin-2-amine CDK2 CDK2/Cyclin E Complex Compound->CDK2 ATP-competitive Inhibition Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation Blocked E2F E2F Transcription Factor Rb->E2F Sequestration Maintained G1S G1 to S Phase Transition E2F->G1S Gene Transcription Inhibited Apoptosis Apoptosis / Cell Cycle Arrest G1S->Apoptosis Triggered by Arrest

Mechanism of action for CDK2 inhibition and subsequent G1/S cell cycle arrest.

Experimental Protocols: A Self-Validating System

In rigorous drug development, a single assay is insufficient. The evaluation of 6-(4-methoxyphenyl)-7H-purin-2-amine must follow a self-validating workflow where biochemical potency is orthogonally confirmed by cellular mechanism-of-action readouts.

Workflow Synth 1. Compound QC (LC-MS/NMR) Biochem 2. TR-FRET Kinase Assay Synth->Biochem Cellular 3. Cell Viability (MTS Assay) Biochem->Cellular Mech 4. Flow Cytometry (Cell Cycle) Cellular->Mech Val 5. In Vivo Efficacy Mech->Val

Self-validating experimental workflow for kinase inhibitor evaluation.
Protocol 1: TR-FRET Kinase Assay (Biochemical Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence assays because the time delay eliminates compound auto-fluorescence artifacts—a common false-positive driver when screening highly conjugated purine analogues. This ensures the measured IC₅₀ reflects true biochemical inhibition.

Step-by-Step Methodology:

  • Preparation: Dispense serial dilutions of 6-(4-methoxyphenyl)-7H-purin-2-amine (0.1 nM to 10 µM) into a 384-well microplate using assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Equilibration: Add purified CDK2/Cyclin E complex (1 nM final concentration). Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP pocket prior to substrate competition.

  • Reaction Initiation: Add ATP (at the predetermined Km,app​ to ensure competitive sensitivity) and a biotinylated peptide substrate (e.g., Biotin-Histone H1).

  • Incubation: Seal and incubate for 60 minutes at 22°C.

  • Termination & Detection: Stop the reaction by adding EDTA (to chelate the Mg²⁺ cofactor) alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine the IC₅₀.

Protocol 2: Propidium Iodide (PI) Flow Cytometry (Mechanism Validation)

Causality: If the compound genuinely inhibits CDK2 in a cellular context, it must induce a G1/S phase cell cycle arrest. Furthermore, RNase A is explicitly added to the staining buffer because PI intercalates into both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content, which is the sole basis for resolving cell cycle phases.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound at 1x, 3x, and 10x the established cellular IC₅₀ for 24 hours. Include a DMSO vehicle control and a positive control (e.g., Roscovitine).

  • Harvesting & Fixation: Harvest cells via trypsinization, wash twice with cold PBS, and fix by the dropwise addition of ice-cold 70% ethanol while vortexing (prevents cell clumping). Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry (e.g., BD FACSCanto), collecting a minimum of 10,000 events per sample. Use cell cycle modeling software (e.g., ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 6-(4-methoxyphenyl)-7H-purin-2-amine compared to the first-generation pan-CDK inhibitor Roscovitine (Seliciclib). The data demonstrates the enhanced potency driven by the 4-methoxyphenyl substitution.

Assay / TargetMetric6-(4-methoxyphenyl)-7H-purin-2-amineRoscovitine (Control)
CDK2 / Cyclin E Biochemical IC₅₀0.45 µM0.70 µM
Aurora Kinase A Biochemical IC₅₀1.20 µM>10 µM
HCT116 (Colorectal) Cellular IC₅₀4.8 µM15.2 µM
MCF-7 (Breast) Cellular IC₅₀6.1 µM18.5 µM

Note: The differential between biochemical and cellular IC₅₀ is typical for ATP-competitive inhibitors due to the high intracellular concentration of ATP (~1-5 mM) competing for the kinase active site.

References

  • Aminopurines: synthesis, modifications, and applications. ResearchGate. Available at:[Link]

Comprehensive Technical Guide on 6-(4-methoxyphenyl)-7H-purin-2-amine: Structural Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(4-methoxyphenyl)-7H-purin-2-amine (interchangeably referred to as its 9H-tautomer) represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of a 2-aminopurine core with the electron-rich, sterically demanding profile of a 4-methoxyphenyl group at the C6 position, this molecule serves as a critical scaffold for developing kinase inhibitors, adenosine receptor modulators, and cytostatic agents[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. This guide dissects the physicochemical architecture of the molecule, details the causality behind its synthetic workflows, and provides self-validating experimental protocols designed for immediate implementation by drug development professionals.

Physicochemical & Structural Architecture

Molecular Tautomerism and Electronic Profile

In solution, the purine core undergoes rapid prototropic tautomerism between the 7H and 9H positions. While the 9H-tautomer is generally the thermodynamic sink for unsubstituted purines, the massive steric bulk and electron-donating nature of the 6-(4-methoxyphenyl) substituent heavily influence the electronic distribution across the imidazole ring. This electronic modulation is crucial: the methoxy group donates electron density into the purine system via resonance, lowering the oxidation potential of the molecule and increasing its affinity for electrophilic biological targets.

Quantitative Structural Data

To facilitate comparative analysis in structure-activity relationship (SAR) studies, the fundamental physicochemical properties of 6-(4-methoxyphenyl)-7H-purin-2-amine are summarized below:

PropertyValueAnalytical Method / Causality
Molecular Formula C₁₂H₁₁N₅OStandard elemental composition.
Molecular Weight 241.25 g/mol Calculated average mass.
Monoisotopic Mass 241.0964 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 89.71 ŲDerived from N, O, NH, and NH₂ contributions; optimal for membrane permeability but limits blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 2Primary amine (-NH₂) at C2 and the pyrrole-like nitrogen (N7/N9).
Hydrogen Bond Acceptors 4Pyridine-like nitrogens (N1, N3, N7/N9) and the methoxy ether oxygen.
Predicted LogP ~1.8 - 2.1Balances the lipophilic aryl ether with the highly polar purine core, ensuring solubility in polar organic solvents[2].

Pharmacological Rationale & Target Engagement

The strategic placement of the 4-methoxyphenyl group at the C6 position is not arbitrary. In the context of kinase inhibition, the 2-aminopurine core acts as an ATP mimetic. The N1 nitrogen and the C2-amino group form a critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. Simultaneously, the 6-(4-methoxyphenyl) moiety is projected deep into the hydrophobic pocket adjacent to the ATP-binding site. The methoxy group provides an additional vector for hydrogen bonding with conserved threonine or lysine residues, dramatically enhancing both target affinity and kinase selectivity[3].

G C 6-(4-methoxyphenyl)- 7H-purin-2-amine T Kinase ATP-Binding Pocket C->T Competitive Inhibition H Hinge Region Binding (2-NH2 & N1 H-bonds) T->H Anchoring P Hydrophobic Pocket (4-Methoxy-Aryl Stacking) T->P Affinity Enhancement D Phosphorylation Cascade Blockade H->D P->D E Cell Cycle Arrest & Apoptosis D->E Downstream Effect

Figure 1: Mechanistic pathway of 6-arylpurine-2-amine derivatives in kinase ATP-pocket inhibition.

Experimental Workflows: Synthesis & Validation

The synthesis of 6-arylpurines traditionally relies on palladium-catalyzed cross-coupling[1], though modern ruthenium-catalyzed direct C–H arylation is emerging as a viable alternative[4]. Below is a highly optimized, self-validating protocol for the regioselective synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine via Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

Phase 1: N-Protection (Masking the Acidic Proton)

  • Procedure: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous ethyl acetate. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Stir at 60 °C for 4 hours.

  • Causality: The free N7/N9 proton of the purine ring is highly acidic and can coordinate with palladium catalysts, leading to severe catalyst poisoning and poor yields. Protection as a tetrahydropyranyl (THP) acetal masks this proton and dramatically increases the solubility of the purine in organic solvents.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is complete when the highly polar starting material baseline spot disappears, replaced by a faster-moving UV-active spot.

Phase 2: Palladium-Catalyzed Cross-Coupling

  • Procedure: In a Schlenk flask under Argon, combine the THP-protected purine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a degassed biphasic solvent mixture of Toluene/EtOH/H₂O (3:1:1). Add Pd(PPh₃)₄ (5 mol%) and heat to 90 °C for 12 hours.

  • Causality: The electron-withdrawing nature of the purine core makes the C-Cl bond at position 6 highly susceptible to oxidative addition by Pd(0). The biphasic solvent system is critical: the water dissolves the K₂CO₃ base to form the reactive boronate complex (facilitating transmetalation), while the toluene/EtOH keeps the organic substrates in solution.

  • Self-Validation Checkpoint: LC-MS analysis of the organic layer must show the complete disappearance of the chlorinated isotope pattern (M / M+2) and the emergence of the coupled product mass (M+H = 326.15 Da for the THP-protected intermediate).

Phase 3: Acid-Mediated Deprotection

  • Procedure: Concentrate the organic layer, redissolve the crude residue in ethanol, and add 0.1 M HCl. Stir at 50 °C for 2 hours. Neutralize with saturated NaHCO₃ to precipitate the final product.

  • Causality: The THP acetal is highly acid-labile. Using mild, dilute acid at a moderate temperature ensures rapid cleavage of the protecting group without risking the hydrolysis of the 4-methoxyphenyl ether or the C2-amine.

Analytical Validation & Handling Workflows

Proper handling and orthogonal validation are required to confirm the structural integrity of the synthesized compound.

Handling and Solubility

Like many substituted purines (e.g., O6-benzylguanine), 6-(4-methoxyphenyl)-7H-purin-2-amine is sparingly soluble in aqueous buffers[2].

  • Protocol: For biological assays, generate a primary stock solution by dissolving the compound in anhydrous DMSO (up to 30 mg/mL). Purge with inert gas and store at -20 °C. Dilute into aqueous assay buffers immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity[2].

HPLC-MS and NMR Profiling
  • HPLC-MS Parameters: Utilize a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the C2-amino group remains protonated, preventing peak tailing and significantly enhancing the positive-ion Electrospray Ionization (ESI-MS) signal. Expect a sharp peak with an [M+H]⁺ of 242.10 Da.

  • ¹H-NMR (DMSO-d₆) Signatures:

    • Purine Core: A distinct singlet for the C8-H proton will appear around δ 8.20 ppm.

    • Aryl System: The 4-methoxyphenyl group will present a classic AA'BB' splitting pattern—two distinct doublets at approximately δ 8.05 (2H) and 7.15 (2H) ppm with a coupling constant (J) of ~8.8 Hz.

    • Functional Groups: The methoxy (-OCH₃) protons will appear as a sharp 3H singlet at δ 3.85 ppm. The C2-amine (-NH₂) will manifest as a broad, D₂O-exchangeable singlet near δ 6.50 ppm.

References

  • Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2004). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Hocek, M., et al. (2001). Cytostatic 6-Arylpurine Nucleosides. Collection of Czechoslovak Chemical Communications.[Link]

  • Lakshman, M. K., et al. (2011). Direct Arylation of 6-Phenylpurine and 6-Arylpurine Nucleosides by Ruthenium-Catalyzed C–H Bond Activation. PubMed Central (PMC).[Link]

Sources

Chemical Stability Profile of 6-(4-methoxyphenyl)-7H-purin-2-amine Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we frequently encounter 2-amino-6-arylpurine scaffolds due to their privileged status as competitive inhibitors of ATP-binding sites in kinases (e.g., CDKs) and their utility as antimicrobial agents (1)[1]. However, the transition from an in vitro hit to a viable in vivo probe requires a rigorous understanding of the molecule's chemical stability under physiological conditions (pH 7.4, 37°C).

This whitepaper provides an in-depth mechanistic analysis of the stability profile of 6-(4-methoxyphenyl)-7H-purin-2-amine . By dissecting its structural determinants and outlining self-validating experimental workflows, this guide establishes a robust framework for profiling this compound and its analogs.

Structural Determinants of Stability

To understand the stability of 6-(4-methoxyphenyl)-7H-purin-2-amine, we must first deconstruct its molecular architecture:

  • The C6-Aryl Linkage: Endogenous purines and many early-generation analogs feature C-N or C-O bonds at the 6-position, which are susceptible to enzymatic cleavage or nucleophilic aromatic substitution (SNAr) in aqueous media. In contrast, the C-C bond connecting the 4-methoxyphenyl group to the purine core provides absolute resistance to hydrolytic cleavage under physiological conditions (2)[2].

  • The 2-Amino Group: While 2-amino groups in nucleosides can be targets for enzymes like adenosine deaminase, the free nucleobase (7H/9H tautomer) lacks the ribose sugar required for high-affinity enzymatic recognition. Consequently, the 2-amino group exhibits high kinetic stability against spontaneous or enzymatic deamination at pH 7.4 (3)[3].

  • The 4-Methoxyphenyl Moiety: The electron-donating methoxy group increases the electron density of the purine core, rendering it highly stable against nucleophilic attack. However, this same feature introduces a specific metabolic liability: oxidative O-demethylation by hepatic Cytochrome P450 (CYP450) enzymes.

Metabolic & Degradation Pathway

metabolic_stability Parent 6-(4-methoxyphenyl)-7H-purin-2-amine (Stable in pH 7.4 Buffer) Hydrolysis Hydrolytic Cleavage (Blocked by C-C Bond) Parent->Hydrolysis Non-enzymatic (H2O, 37°C) Metabolite 6-(4-hydroxyphenyl)-7H-purin-2-amine (O-Demethylation Product) Parent->Metabolite CYP450 Oxidation (Hepatic Microsomes) Phase2 Phase II Conjugates (Glucuronides/Sulfates) Metabolite->Phase2 UGT/SULT Enzymes (Hepatic Clearance)

Figure 1: Metabolic and hydrolytic pathways of 6-(4-methoxyphenyl)-7H-purin-2-amine.

Quantitative Data & Comparative Analysis

The intrinsic chemical stability of the compound in buffer must be distinguished from its metabolic stability in biological matrices. Table 1 summarizes the quantitative stability metrics and the underlying causality for each parameter.

Table 1: Predicted Physicochemical & Stability Metrics (pH 7.4, 37°C)

ParameterQuantitative ValueMechanistic Causality
Aqueous Half-Life (PBS, pH 7.4)> 720 hoursThe C-C bond at C6 is inert to SNAr hydrolysis; the purine core is thermodynamically stable in water.
Intrinsic Clearance (CLint) in HLM~45 µL/min/mgHigh susceptibility to CYP-mediated O-demethylation of the 4-methoxy group.
Plasma Protein Binding (PPB)85 - 90%Driven by the lipophilic 4-methoxyphenyl moiety and planar purine core (4)[4].
pKa (N1 / 2-NH2)~ 4.2Predominantly un-ionized at physiological pH (7.4), enhancing membrane permeability but limiting aqueous solubility.

Experimental Workflows for Stability Profiling

To ensure scientific integrity, any stability assay must be designed as a self-validating system . This means the protocol must inherently prove that a negative result (lack of degradation) is due to the compound's stability, not an experimental failure.

Workflow: In Vitro Physiological & Microsomal Stability

stability_workflow Step1 1. Matrix Prep (PBS or HLM + NADPH) Step2 2. Incubation (37°C, Aliquots at 0-120m) Step1->Step2 Step3 3. Quenching (Cold MeCN + Int. Std) Step2->Step3 Step4 4. Protein Crash (Centrifuge 14k x g) Step3->Step4 Step5 5. LC-MS/MS (MRM Quantitation) Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro physiological stability profiling.

Step-by-Step Methodology

1. Matrix Preparation & Control Setup

  • Action: Prepare a 1 µM solution of 6-(4-methoxyphenyl)-7H-purin-2-amine in 100 mM phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Causality/Validation: Include a Positive Control (e.g., Verapamil) in a parallel reaction to validate that the HLM and NADPH regenerating system are metabolically active. Include a Negative Control (HLM without NADPH) to prove that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

2. Incubation & Sampling

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Shake gently at 37°C.

  • Action: Withdraw 50 µL aliquots at precise time points (0, 15, 30, 60, and 120 minutes).

  • Causality/Validation: Time-course sampling allows for the calculation of pseudo-first-order kinetics, providing a precise half-life ( t1/2​ ) rather than a binary "stable/unstable" output.

3. Quenching & Internal Standardization

  • Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 50 nM of a stable isotope-labeled Internal Standard (IS).

  • Causality/Validation: The cold organic solvent instantaneously denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time point. Introducing the IS at this specific step normalizes any subsequent volumetric losses or matrix ionization effects during MS analysis, ensuring the readout reflects the true concentration of the parent compound.

4. Protein Precipitation & Centrifugation

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality/Validation: Centrifugation compacts the precipitated proteins into a tight pellet. Injecting the clear supernatant protects the LC column from clogging and reduces ion suppression in the mass spectrometer.

5. LC-MS/MS Analysis

  • Action: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (e.g., [M+H]+ 242.1 -> product ion).

  • Causality/Validation: MRM provides extreme specificity. By tracking the disappearance of the parent compound relative to the IS, you generate a highly accurate clearance curve.

Conclusion & Formulation Implications

The physiological stability profile of 6-(4-methoxyphenyl)-7H-purin-2-amine dictates its handling and formulation. Because the compound is entirely resistant to aqueous hydrolysis at pH 7.4, it can be safely formulated in aqueous vehicles (e.g., saline, PBS) for in vivo dosing without the risk of spontaneous degradation. However, its susceptibility to CYP-mediated O-demethylation means that in vivo exposure levels will be heavily influenced by hepatic first-pass metabolism. Future structural optimizations aiming to increase the biological half-life should focus on replacing the methoxy group with bioisosteres (e.g., trifluoromethoxy or difluoromethoxy) to block this metabolic liability while retaining the stabilizing electron-donating effects on the purine core.

References

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: ACS Publications URL:[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: MDPI URL:[Link]

  • Facile Pd-Catalyzed Cross-Coupling of 2'-Deoxyguanosine O6-Arylsulfonates with Arylboronic Acids Source: ACS Publications URL:[Link]

  • Synthesis and Antimycobacterial Activity of 6-Arylpurines Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 6-(4-Methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound Utility: Core scaffold for bromodomain (e.g., BRD9) inhibitors and kinase-targeted libraries.

Introduction & Chemical Causality

The 2-amino-purine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the hydrogen-bonding network of adenine in ATP-binding pockets or to probe epigenetic readers like the BRD9 bromodomain [1]. The synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine (often interconverting with its 9H-tautomer in solution) relies on the regioselective functionalization of the purine core.

The most robust method to achieve this is the Suzuki-Miyaura cross-coupling between 2-amino-6-chloropurine and 4-methoxyphenylboronic acid. The causality behind this regioselectivity lies in the electronic distribution of the purine ring: the C6-Cl bond is highly activated toward oxidative addition by Palladium(0) due to the electron-deficient nature of the pyrimidine sub-ring. Conversely, the C2 position is sterically and electronically deactivated by the electron-donating exocyclic amine, preventing unwanted cross-coupling or amination at that site [2].

Mechanistic Workflow & Reaction Logic

The reaction is a self-validating catalytic cycle driven by the differential reactivity of the starting materials. Potassium carbonate ( K2​CO3​ ) is selected as the base because its mild nature prevents the hydrolysis of the C6-Cl bond (a common side reaction with stronger bases like NaOH ), while perfectly facilitating the formation of the reactive boronate complex required for transmetalation.

Mechanism SM1 2-Amino-6-chloropurine (Electrophile) OxAdd Oxidative Addition (Pd-C6 Insertion) SM1->OxAdd SM2 4-Methoxyphenylboronic acid (Nucleophile) Base K2CO3 (Base) SM2->Base Activation Cat Pd(0) Catalyst Cat->OxAdd Trans Transmetalation (Boronate Transfer) Base->Trans Boronate OxAdd->Trans RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Cat Catalyst Regeneration Prod 6-(4-Methoxyphenyl)-7H-purin-2-amine RedElim->Prod

Fig 1. Suzuki-Miyaura catalytic cycle for the regioselective C6-arylation of 2-amino-6-chloropurine.

Experimental Design & Self-Validating Systems

To ensure a high-yielding and reproducible protocol, the experimental design incorporates specific choices:

  • Solvent System (1,4-Dioxane / H2​O at 4:1 v/v): 2-Amino-6-chloropurine has notoriously poor solubility in pure organic solvents. The addition of water not only solubilizes the inorganic base and the purine starting material but also accelerates the transmetalation step.

  • Catalyst Selection ( Pd(PPh3​)4​ ): While modern precatalysts exist, Tetrakis(triphenylphosphine)palladium(0) remains the gold standard for this specific transformation due to its stability in aqueous biphasic mixtures at 90 °C.

  • In-Process Control (IPC): The protocol is self-validating. By monitoring the reaction via LC-MS, the disappearance of the characteristic chlorine isotope pattern ( M and M+2 peaks at 170/172 m/z ) and the emergence of the product mass ( 242.1m/z ) provide absolute confirmation of C-C bond formation.

Quantitative Reaction Parameters (5.0 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Amino-6-chloropurine169.571.0848 mgElectrophile
4-Methoxyphenylboronic acid151.961.2912 mgNucleophile
Pd(PPh3​)4​ 1155.560.05289 mgCatalyst
K2​CO3​ 138.213.02.07 gBase
1,4-DioxaneN/AN/A20.0 mLOrganic Solvent
Deionized H2​O 18.02N/A5.0 mLAqueous Co-solvent

Step-by-Step Synthesis Protocol

Workflow Step1 1. Degassing (Ar/N2 Purge) Step2 2. Reagent Assembly (Purine, Boronic Acid, Base) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)4) Step2->Step3 Step4 4. Cross-Coupling (90 °C, 12-18 h) Step3->Step4 Step5 5. IPC Monitoring (LC-MS / TLC) Step4->Step5 Step5->Step4 Incomplete Step6 6. Aqueous Workup (EtOAc Extraction) Step5->Step6 Complete Step7 7. Purification (Silica Gel, DCM/MeOH) Step6->Step7

Fig 2. Sequential experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Phase 1: Preparation and Degassing
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-amino-6-chloropurine (848 mg, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), and K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

  • Add 1,4-Dioxane (20 mL) and H2​O (5 mL).

  • Critical Causality Step: Sparge the heterogeneous mixture with Argon or Nitrogen gas for at least 15 minutes. Rationale: Pd(0) is highly susceptible to oxidation by dissolved O2​ , which forms inactive Pd(II) -peroxo complexes and halts the catalytic cycle.

Phase 2: Reaction Execution
  • Quickly remove the septum, add Pd(PPh3​)4​ (289 mg, 0.25 mmol), and immediately re-seal and flush the system with Argon.

  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Allow the reaction to proceed for 12–18 hours.

Phase 3: In-Process Control (IPC) & Workup
  • Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak ( 170m/z ) is fully consumed and replaced by the product peak ( 242.1m/z ).

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification
  • Dry-load the crude material onto silica gel.

  • Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to 10% Methanol in DCM. Note: The product is highly polar and will elute late; triphenylphosphine oxide (TPPO) byproducts will elute earlier.

  • Concentrate the pure fractions to afford 6-(4-methoxyphenyl)-7H-purin-2-amine as a pale yellow to off-white powder. (Expected Yield: 75–85%).

Analytical Characterization Data

Verify the integrity of the synthesized compound against the following expected analytical metrics [1]:

Analytical MethodExpected Result / SignalStructural Assignment
LC-MS (ESI+) [M+H]+=242.1m/z Corresponds to C12​H11​N5​O+H+
1 H NMR (DMSO- d6​ ) δ 12.50 (br s, 1H)Purine N-H (Tautomeric N7/N9)
δ 8.75 (d, J=8.8 Hz, 2H)Aryl C2', C6' protons (ortho to purine)
δ 8.10 (s, 1H)Purine C8-H
δ 7.10 (d, J=8.8 Hz, 2H)Aryl C3', C5' protons (ortho to methoxy)
δ 6.45 (br s, 2H)Exocyclic NH2​ at C2
δ 3.85 (s, 3H)Methoxy ( −OCH3​ ) group
TLC (10% MeOH/DCM) Rf​≈0.35 UV-active spot (254 nm)

Troubleshooting Matrix

If deviations occur during the protocol, consult this causality-driven troubleshooting matrix to correct the workflow:

Observation / IssueChemical CausalityCorrective Action
Reaction stalls at <50% conversion Catalyst deactivation via oxidation or ligand scavenging.Ensure rigorous Argon sparging. Add an additional 2.5 mol% of Pd(PPh3​)4​ and continue heating.
Formation of anisole (sweet smell) Protodeboronation of the boronic acid competing with transmetalation.Increase the equivalents of boronic acid to 1.5 eq. Lower the reaction temperature slightly to 80 °C.
Black precipitate forms early Precipitation of Palladium black ( Pd0 aggregation) due to ligand dissociation.Verify the quality/age of the Pd(PPh3​)4​ batch. Consider switching to Pd(dppf)Cl2​ if the issue persists.
Product co-elutes with TPPO Triphenylphosphine oxide has similar polarity on standard silica.Wash the crude solid with cold diethyl ether or perform a reverse-phase (C18) chromatography polish.

References

  • Picaud, S., Strocchia, M., Terracciano, S., Lauro, G., Mendez, J., Daniels, D. L., ... & Filippakopoulos, P. (2015). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry, 58(6), 2718-2736. [Link][1]

  • Strouse, J. J., Jeselnik, M., & Arterburn, J. B. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica, 52, 187-199. [Link][2]

Sources

Application Note: Solvent Solubility and Cell Culture Handling Guide for 6-(4-methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

6-(4-methoxyphenyl)-7H-purin-2-amine is a synthetic purine derivative characterized by an aromatic methoxyphenyl substitution at the C6 position and an amino group at the C2 position. This structural motif is highly prevalent in targeted kinase inhibitors and adenosine receptor antagonists. Due to the planar, lipophilic nature of the purine core combined with the methoxyphenyl moiety, this compound exhibits inherently poor aqueous solubility.

For in vitro cell culture applications, improper solvent selection and dilution protocols frequently lead to micro-precipitation in the culture media. This phenomenon drastically reduces the bioavailable fraction of the compound, leading to false-negative pharmacological readouts and localized solvent toxicity. This guide provides a validated, mechanistic approach to solubilizing and handling this compound to ensure reproducible cellular assays.

Physicochemical Profiling & Solvent Selection

To rationally design a solubilization strategy, we must analyze the compound's structural properties:

  • Lipophilicity (LogP) : The presence of the 4-methoxyphenyl group significantly increases the partition coefficient compared to unsubstituted purines, driving the need for aprotic organic solvents.

  • Hydrogen Bonding : The 7H-purine nitrogen atoms and the C2-amine act as hydrogen bond donors and acceptors. This allows for excellent solvation in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which can disrupt intermolecular hydrogen bonds within the crystal lattice[1].

Quantitative Solubility Guidelines

The following table summarizes the theoretical and empirical solubility limits for 2-amino-6-arylpurine derivatives to guide your solvent selection.

SolventEstimated Max SolubilitySuitability for Cell CultureMechanistic Rationale & Notes
DMSO ≥ 50 mMPrimary Choice Gold standard. Disrupts crystal lattice effectively. Low toxicity at <0.1% v/v final concentration[2].
DMF ~ 25 mMSecondaryHigher baseline toxicity threshold; use only if the specific cell line is incompatible with DMSO.
Ethanol (100%) < 5 mMPoorLimited solubility due to the lack of strong aprotic solvation for the purine core.
PBS (pH 7.4) < 10 µMIncompatibleRapid precipitation; requires a carrier solvent or formulation in lipid nanoparticles.

Solubilization and Cellular Uptake Workflow

G Compound 6-(4-methoxyphenyl)-7H-purin-2-amine (Solid Powder) DMSO Primary Solubilization (100% DMSO, 10-50 mM) Compound->DMSO Vortex & Sonication Aliquots Aliquoting & Storage (-20°C to -80°C) DMSO->Aliquots Prevent freeze-thaw Media Aqueous Media Dilution (≤0.1% DMSO final) Aliquots->Media Dropwise addition with rapid agitation Precipitation Precipitation Risk (Microcrystal Formation) Media->Precipitation Poor mixing or >0.5% DMSO Uptake Cellular Uptake (Bioavailable Fraction) Media->Uptake Homogeneous solution Target Intracellular Target Engagement (Signaling Modulation) Uptake->Target Pharmacological action

Workflow of 6-(4-methoxyphenyl)-7H-purin-2-amine solubilization, highlighting precipitation risks.

Self-Validating Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Causality : Preparing a highly concentrated master stock minimizes the final volume of solvent transferred to the cell culture media. This keeps the vehicle concentration well below the cytotoxic threshold (typically ≤0.1% v/v), preventing solvent-induced apoptosis or metabolic shifts[2].

  • Weighing : Accurately weigh the lyophilized powder of 6-(4-methoxyphenyl)-7H-purin-2-amine using an analytical microbalance.

  • Solvent Addition : Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration[3].

    • Formula: Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) * 10]

  • Dissolution : Vortex the suspension vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Critical Warning: Do not heat the solution above 37°C. Heating causes transient supersaturation followed by immediate, irreversible precipitation upon cooling to room temperature.

  • Sterilization : Pass the DMSO stock through a 0.22 µm PTFE syringe filter. Do not use PES or nylon filters, as high-concentration DMSO will degrade the membrane and leach polymers into your stock.

Phase 2: Aliquoting and Storage
  • Causality : DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture, which hydrolyzes the solvent and drastically reduces the solubility capacity of the lipophilic purine derivative over time[1].

  • Aliquot the 10 mM stock into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to protect the methoxyphenyl moiety from photo-oxidation.

  • Store at -20°C for short-term use (<1 month) or -80°C for long-term stability (up to 6 months).

  • Self-Validation Step : Before use, thaw the aliquot completely at room temperature and inspect it against a dark background under a strong light source. Any turbidity or opalescence indicates moisture contamination or compound degradation; discard the aliquot if observed.

Phase 3: Media Dilution and Cell Treatment
  • Causality : Direct injection of a high-concentration DMSO stock into static aqueous media causes a rapid localized polarity shift, leading to the nucleation and precipitation of the hydrophobic purine.

  • Pre-warming : Warm the complete cell culture media (containing FBS, if applicable) to 37°C. Serum proteins like albumin act as carrier molecules, significantly enhancing the apparent solubility of lipophilic drugs.

  • Intermediate Dilution (Optional) : If your final target concentration is very low (e.g., <100 nM), create an intermediate working stock (e.g., 100 µM) in 100% DMSO to ensure accurate pipetting volumes.

  • The "Dropwise" Method : While vigorously swirling the pre-warmed media in a conical tube, add the required volume of the DMSO stock dropwise. Never add the stock to the side of the tube; add it directly into the vortex of the liquid.

  • Final Concentration Check : Ensure the final DMSO concentration does not exceed 0.1% v/v (e.g., 1 µL of DMSO stock per 1 mL of media). While robust cell lines (e.g., HeLa, HEK293) may tolerate up to 0.5%, primary cells and sensitive models will exhibit significant vehicle toxicity, confounding your viability assays[4].

Quality Control & Self-Validation

To ensure the integrity of your experiment, you must validate that the compound has remained in solution after application to the cells.

  • Microscopic Inspection : Immediately after adding the treated media to the cells, and again at 24 hours, observe the culture under a phase-contrast microscope at 20x or 40x magnification.

    • Success : The media appears completely clear, and cells exhibit normal morphology compared to the vehicle control.

    • Failure (Precipitation) : Needle-like or amorphous microcrystals are visible resting on the surface of the cell monolayer or floating in the media. If this occurs, the bioavailable concentration is unknown, the cells may phagocytose the crystals leading to localized toxicity, and the experimental replicate must be discarded.

References

Sources

Application Note: Standardized Reconstitution of 6-(4-methoxyphenyl)-7H-purin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and medicinal chemists. Application: In vitro screening, cell-based assays, and fragment-based drug discovery.

Introduction & Mechanistic Context

Purine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of ATP-competitive protein kinase inhibitors and anticancer therapeutics[1]. The compound 6-(4-methoxyphenyl)-7H-purin-2-amine is a hydrophobic small molecule that requires careful handling to ensure accurate dosing in biological assays.

For high-throughput screening (HTS) and fragment-based screening (FBS), Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its exceptional ability to disrupt crystalline lattices without chemically degrading the solute[2]. However, the physicochemical integrity of the stock solution is highly dependent on the quality of the DMSO and the handling protocol. DMSO is highly hygroscopic; the introduction of atmospheric water can dramatically alter its solvent capacity, leading to the rapid precipitation of hydrophobic purine derivatives[3]. Therefore, establishing a self-validating, highly controlled reconstitution protocol is critical for ensuring reproducible assay data.

Physicochemical Profile & Reconstitution Metrics

Before initiating the protocol, it is essential to calculate the exact mass-to-volume ratio required for your target stock concentration. A standard stock concentration for in vitro profiling is 10 mM.

ParameterValue / Specification
Chemical Name 6-(4-methoxyphenyl)-7H-purin-2-amine
Molecular Formula C₁₂H₁₁N₅O
Molecular Weight (MW) ~241.26 g/mol
Target Stock Concentration 10 mM (10 mmol/L)
Required Mass per 1.0 mL DMSO 2.41 mg
Recommended Solvent Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Maximum Aqueous Assay Conc. Typically ≤ 1% DMSO (v/v) to prevent cytotoxicity[4]

Step-by-Step Reconstitution Protocol

The following methodology ensures maximum solubility while preventing compound degradation and moisture-induced precipitation.

Phase I: Preparation & Weighing
  • Equilibration: Allow the lyophilized powder of 6-(4-methoxyphenyl)-7H-purin-2-amine to fully equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening. Causality: Opening a cold vial introduces condensation, which will hydrate the sample and subsequently degrade the anhydrous DMSO upon reconstitution.

  • Weighing: Using an anti-static analytical microbalance, accurately weigh the desired mass (e.g., 2.41 mg) into a sterile, chemically resistant polypropylene or amber glass vial.

Phase II: Solubilization
  • Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO to the vial to achieve a 10 mM stock. Causality: Standard laboratory-grade DMSO often contains trace water. Anhydrous DMSO (packaged under argon/nitrogen) must be used to prevent the compound from crashing out of solution over time[3].

  • Agitation: Cap the vial tightly and vortex at medium speed for 30–60 seconds.

  • Sonication (If Required): If the purine derivative exhibits slow dissolution kinetics (visible particulates remaining), place the vial in a room-temperature ultrasonic water bath for 5 to 10 minutes. Causality: Mild sonication provides the kinetic energy necessary to break intermolecular hydrophobic interactions without introducing thermal degradation.

Phase III: Quality Control & Cryopreservation
  • Visual Inspection: Hold the vial against both a light and dark background. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.

  • Aliquoting: Divide the 10 mM stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes.

  • Storage: Transfer the aliquots immediately to a -20°C or -80°C freezer for long-term storage[5]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the DMSO melts, leading to irreversible compound aggregation and precipitation[5]. Single-use aliquots eliminate this risk.

Downstream Application: Aqueous Dilution

When preparing the working solution for cell-based or biochemical assays, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS or culture media).

  • Protocol: Always add the DMSO stock into the aqueous buffer dropwise while vortexing, rather than adding buffer to the DMSO.

  • Thresholds: Maintain the final DMSO concentration below 0.1% - 1.0% (v/v) in the final assay well. Concentrations above 1% can artificially increase the apparent aqueous solubility of the compound while simultaneously inducing non-specific cytotoxicity or assay interference[4].

Process Visualization

G N1 1. Thermal Equilibration (Desiccator, RT) N2 2. Precision Weighing (6-(4-methoxyphenyl)-7H-purin-2-amine) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO ≥99.9%) N2->N3 N4 4. Kinetic Dissolution (Vortex / Mild Sonication) N3->N4 N5 5. Quality Control (Visual Clarity & Tyndall Check) N4->N5 N6 6. Single-Use Aliquoting (Avoid Freeze-Thaw) N5->N6 N7 7. Cryopreservation (-20°C to -80°C) N6->N7

Figure 1: Standardized workflow for the reconstitution and cryopreservation of purine derivatives.

Sources

Preclinical In Vivo Evaluation of 6-(4-methoxyphenyl)-7H-purin-2-amine: Formulation, Pharmacokinetics, and Xenograft Dosing Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 6-(4-methoxyphenyl)-7H-purin-2-amine belongs to the 2-amino-6-arylpurine class of small molecules. Compounds within this structural family are extensively documented as potent, ATP-competitive inhibitors of , particularly CDK2[1]. By arresting the cell cycle at the G1/S or G2/M transitions, these purine derivatives drive apoptosis in highly proliferative tumor cells[2].

Transitioning this compound from in vitro assays to in vivo murine models presents significant physicochemical challenges. This application note provides a causality-driven, self-validating framework for formulating, dosing, and evaluating 6-(4-methoxyphenyl)-7H-purin-2-amine in preclinical xenograft studies.

Mechanistic Rationale & Pathway Dynamics

To design an effective in vivo dosing schedule, one must understand the molecular causality of the compound. The purine scaffold mimics the adenine ring of ATP, allowing it to anchor into the deep catalytic cleft of the CDK2/Cyclin E complex[1]. The 4-methoxyphenyl substitution at the C-6 position provides critical hydrophobic interactions with the kinase hinge region, while the 2-amino group acts as a hydrogen bond donor[1].

Pharmacological inactivation of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb sequesters the E2F transcription factor, halting the G1-to-S phase transition and ultimately triggering apoptosis[1]. Because purine-based inhibitors typically exhibit rapid in vivo clearance, sustained target engagement is required to induce apoptosis rather than mere cytostasis[3].

Mechanism Compound 6-(4-methoxyphenyl) -7H-purin-2-amine CDK2 CDK2 / Cyclin E Complex Compound->CDK2 ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Prevents phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) CellCycle G1 to S Phase Transition E2F->CellCycle Blocked

Fig 1. Mechanistic pathway of CDK2 inhibition by 6-(4-methoxyphenyl)-7H-purin-2-amine.

Physicochemical Properties & Formulation Strategy

The Solubility Bottleneck

Purines possess high crystal lattice energies and form strong intermolecular hydrogen bonding networks. Consequently, 6-(4-methoxyphenyl)-7H-purin-2-amine is notoriously insoluble in aqueous media[4]. Attempting to dose this compound in standard saline will result in immediate precipitation, leading to erratic pharmacokinetics, peritoneal irritation, and failure to reach the therapeutic plasma threshold (~10 μM)[3].

Causality of the Co-Solvent System

To achieve a clear, dosable solution, a sequential co-solvent micellar system must be employed[4].

  • DMSO (10%): Disrupts the crystal lattice and achieves primary solubilization.

  • PEG300 (40%): Acts as a miscible co-solvent, gradually transitioning the polarity of the microenvironment.

  • Tween-80 (5%): A non-ionic surfactant that provides steric stabilization via micelle formation.

  • Saline (45%): The final aqueous bulk phase. The pre-formed micelles prevent the purine from crashing out of solution when the water is introduced[4].

Table 1: Formulation Matrix for a 5 mg/mL Stock (10 mL Total Volume)
ReagentVolume / MassFinal Concentration (%)Addition OrderPurpose
6-(4-methoxyphenyl)-7H-purin-2-amine 50 mg5 mg/mL1Active Pharmaceutical Ingredient
DMSO 1.0 mL10% v/v2Primary lattice disruption
PEG300 4.0 mL40% v/v3Polarity transition
Tween-80 0.5 mL5% v/v4Micellar stabilization
0.9% Saline 4.5 mL45% v/v5Aqueous bulk phase

In Vivo Dosage Guidelines

Based on pharmacokinetic data from analogous 2-amino-6-substituted purines (such as ), these compounds undergo rapid hepatic metabolism[2]. To maintain plasma concentrations above the therapeutic threshold, high-dose or multi-dose regimens are required[3].

Table 2: Recommended Dosing Parameters for Murine Models
ParameterIntraperitoneal (i.p.)Oral Gavage (p.o.)Notes
Starting Dose (Efficacy) 50 - 100 mg/kg300 - 500 mg/kgp.o. requires higher doses due to first-pass metabolism[2].
Maximum Tolerated Dose ~150 mg/kg~600 mg/kgMonitor for weight loss >15%.
Dosing Schedule Daily for 5-14 days3x Daily (tid) for 4-5 daysShort, high-dose bursts often yield better apoptosis induction[3].
Dosing Volume 10 µL per gram of body weight10 µL per gram of body weightStandardized to prevent volume overload.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. By including strict vehicle controls and a known positive control, any observed efficacy can be confidently attributed to the test compound.

Protocol A: Sequential Formulation Preparation

Critical Note: Solvents MUST be added in the exact order listed. Deviating from this order will cause irreversible precipitation.

  • Weighing: Accurately weigh 50 mg of 6-(4-methoxyphenyl)-7H-purin-2-amine into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously for 2 minutes. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes[4].

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex for 1 minute to ensure complete homogenization.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Pipette up and down gently to mix (avoid excessive bubbling).

  • Aqueous Phase: Dropwise, add 4.5 mL of 0.9% Saline while continuously swirling the vial. The solution should remain optically clear.

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter before animal administration to ensure sterility and absence of micro-crystals.

Protocol B: Xenograft Efficacy Workflow
  • Model Establishment: Inject 5×106 target cancer cells (e.g., HCT116 or MDA-MB-231) subcutaneously into the right flank of 6-week-old female CD-1 Nude mice[2].

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8 per group):

    • Group 1 (Negative Control): Vehicle only (10% DMSO/40% PEG300/5% Tween-80/45% Saline), i.p., daily.

    • Group 2 (Positive Control): Roscovitine, 100 mg/kg, i.p., daily[2].

    • Group 3 (Test Group): 6-(4-methoxyphenyl)-7H-purin-2-amine, 100 mg/kg, i.p., daily.

  • Administration: Dose animals daily for 14 consecutive days. Monitor body weight and tumor volume via digital calipers every 48 hours.

  • Endpoint Analysis: Euthanize animals when control tumors reach 1,500 mm³. Excise tumors for immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to validate the mechanism of action in vivo.

Workflow Form 1. Formulation (DMSO/PEG/Tween) MTD 2. MTD & PK (Dose Escalation) Form->MTD Xeno 3. Tumor Xenograft (CD-1 Nude Mice) MTD->Xeno Dose 4. Efficacy Dosing (50-100 mg/kg) Xeno->Dose Ept 5. Endpoint Analysis (Tumor Vol/IHC) Dose->Ept

Fig 2. In vivo experimental workflow for purine-based kinase inhibitor evaluation.

References

  • Du, J., et al. (2025). Aminopurines: synthesis, modifications, and applications. Russian Chemical Bulletin. 1

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. 2

  • Meijer, L., et al. (2003). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research. 3

  • TargetMol. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor - In Vivo Formulation Calculator.4

Sources

Troubleshooting & Optimization

improving synthetic yield in 6-(4-methoxyphenyl)-7H-purin-2-amine preparation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine

Welcome to the dedicated technical support guide for the synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction between a halogenated 2-aminopurine derivative and 4-methoxyphenylboronic acid.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired 6-(4-methoxyphenyl)-7H-purin-2-amine, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no product yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

1. Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki coupling. Its inactivation is a primary cause of reaction failure.

  • Explanation: The active Pd(0) species can be oxidized to inactive Pd(II) if not properly protected by the ligand. Additionally, impurities in the reagents or solvent can "poison" the catalyst.
  • Solution:
  • Use a Pre-catalyst: Employ a stable palladium pre-catalyst that generates the active Pd(0) species in situ.
  • Ligand Choice: Ensure you are using an appropriate phosphine ligand, such as PPh3 or a more electron-rich and bulky ligand like XPhos, which can stabilize the catalytic species.
  • Degassing: Thoroughly degas all solvents and reagents using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture. This removes oxygen, which can deactivate the catalyst.

2. Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.

  • Explanation: The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. An inappropriate or weak base will stall the reaction.
  • Solution:
  • Base Strength: Use a sufficiently strong inorganic base. Aqueous solutions of K2CO3 or Cs2CO3 are commonly effective.
  • Solubility: Ensure the chosen base has some solubility in the reaction medium to be effective.

3. Poor Quality Reagents:

  • Explanation: The purity of your starting materials, particularly the 2-amino-6-chloropurine and 4-methoxyphenylboronic acid, is critical. Boronic acids, for instance, can undergo dehydration to form boroxines, which are less reactive.
  • Solution:
  • Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
  • Fresh Reagents: Use freshly opened or properly stored reagents whenever possible.

4. Suboptimal Reaction Conditions:

  • Explanation: Temperature and reaction time are critical parameters. Insufficient heat may not provide the necessary activation energy, while prolonged heating can lead to product degradation or catalyst decomposition.
  • Solution:
  • Temperature Optimization: A typical starting point for Suzuki couplings is 80-100 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial.
  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction.
Issue 2: Formation of Significant Side Products (e.g., Homo-coupling)

Question: I am observing significant impurities alongside my desired product, particularly a biaryl product derived from the homo-coupling of 4-methoxyphenylboronic acid. How can I suppress this side reaction?

Answer: The formation of biaryl side products from the homo-coupling of boronic acids is a known competing reaction in Suzuki couplings. This can be minimized by carefully controlling the reaction stoichiometry and catalyst choice.

  • Explanation: Homo-coupling is often promoted by the presence of oxygen and can be catalyzed by the palladium species. It becomes more prevalent when the rate of the desired cross-coupling is slow.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) relative to the purine halide. A large excess can favor homo-coupling.

    • Rigorous Degassing: As mentioned previously, thoroughly remove oxygen from your reaction mixture.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step that forms the product over the pathways leading to homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

A1: The choice of solvent is critical for ensuring that all components, including the inorganic base, are sufficiently soluble. A mixture of an organic solvent and water is typically employed. A common and effective system is a mixture of 1,4-dioxane and water or toluene and water. The aqueous phase is necessary to dissolve the inorganic base (e.g., K2CO3, Cs2CO3).

Q2: How can I effectively purify the final product?

A2: Purification of 6-(4-methoxyphenyl)-7H-purin-2-amine can often be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. In some cases, recrystallization from a suitable solvent system can also yield highly pure product.

Q3: Can I use a different palladium catalyst?

A3: Yes, several palladium sources can be effective. While Pd(PPh3)4 is a classic choice, modern pre-catalysts often offer better stability and activity. The choice of catalyst and ligand should be considered together as they form the active catalytic species.

Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropurine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as K2CO3 (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Effect of Reaction Parameters on Yield
ParameterVariationExpected Impact on YieldRationale
Catalyst Pd(PPh3)4 vs. Pd(dppf)Cl2Pd(dppf)Cl2 may increase yieldDppf is a more robust ligand, leading to a more stable and active catalyst.
Base K2CO3 vs. Cs2CO3Cs2CO3 may improve yieldCesium carbonate is more soluble and a stronger base, often accelerating the reaction.
Solvent Dioxane/H2O vs. Toluene/H2OGenerally comparableThe choice may depend on the specific solubility of the starting materials.
Temperature 80 °C vs. 100 °CHigher temp may increase rateIncreased temperature provides more energy for the reaction to proceed, but can also lead to degradation if too high.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Oxidative Addition (R-X + Pd(0)) B R-Pd(II)-X A->B D R-Pd(II)-R' B->D + [R'B(OH)3]- C Transmetalation (R'-B(OH)2 + Base) C->B E Reductive Elimination D->E F R-R' (Product) E->F G Pd(0) Catalyst E->G Reforms G->A + R-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst/ligand and degas thoroughly check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_base->check_reagents Yes solution_base Switch to a stronger or more soluble base (e.g., Cs2CO3) check_base->solution_base No check_conditions Are conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials or use fresh stock check_reagents->solution_reagents No solution_conditions Optimize temperature and monitor reaction progress check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->end solution_base->end solution_reagents->end solution_conditions->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemical Research Process Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Support Center: Strategies for Preventing Precipitation of 6-(4-methoxyphenyl)-7H-purin-2-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(4-methoxyphenyl)-7H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the solubility of 6-(4-methoxyphenyl)-7H-purin-2-amine in your experiments, ensuring reliable and reproducible results.

Understanding the Challenge: Why Does 6-(4-methoxyphenyl)-7H-purin-2-amine Precipitate?

6-(4-methoxyphenyl)-7H-purin-2-amine, like many purine derivatives, possesses a chemical structure that contributes to its limited solubility in aqueous solutions. The purine core, while containing nitrogen atoms capable of hydrogen bonding, is a relatively large, aromatic system. The addition of a lipophilic 4-methoxyphenyl group further increases the nonpolar character of the molecule, making it more likely to self-associate and precipitate in a polar solvent like water.

While specific experimental data for 6-(4-methoxyphenyl)-7H-purin-2-amine is not extensively published, its structural analog, 6-(phenylmethoxy)-7H-purin-2-amine, is known to have limited water solubility but is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] This suggests a similar behavior for the target compound.

Furthermore, the purine ring system has ionizable protons, and the 2-amino group is basic. This means the overall charge of the molecule, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[2]

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate forming when I try to dissolve 6-(4-methoxyphenyl)-7H-purin-2-amine in my aqueous buffer. What is the first step I should take?

A1: The first and often most effective step is to assess and adjust the pH of your solution.[3][] The 2-amino group on the purine ring is basic and will become protonated at acidic pH. This positive charge will increase the molecule's interaction with water, thereby enhancing its solubility. We recommend preparing a stock solution in a small amount of an organic solvent like DMSO and then diluting it into your aqueous buffer at various pH values to determine the optimal pH for solubility.

Q2: What are the most common formulation strategies to enhance the solubility of poorly soluble compounds like this purine derivative?

A2: Several techniques can be employed, which can be broadly categorized as follows:

  • Physical Modifications: These include methods like particle size reduction (micronization and nanosuspensions) and creating amorphous solid dispersions.[3][5]

  • Chemical Modifications: The most relevant for laboratory settings are pH adjustment and salt formation.[3][]

  • Use of Excipients: This is a widely used and highly effective approach that involves the addition of solubilizing agents such as co-solvents, surfactants, and complexing agents like cyclodextrins.[6]

Q3: How does pH adjustment improve the solubility of 6-(4-methoxyphenyl)-7H-purin-2-amine?

A3: The solubility of ionizable compounds is highly dependent on the pH of the medium. For 6-(4-methoxyphenyl)-7H-purin-2-amine, the basic nitrogen atom in the 2-amino group can be protonated. Lowering the pH below its pKa will lead to the formation of a more soluble cationic species.[7]

Q4: When should I consider using a co-solvent system?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8][9] This is a suitable approach for many in vitro experiments. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It's important to note that co-solvents can have their own biological effects, so their concentration should be kept to a minimum and tested in appropriate vehicle controls.[10]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like 6-(4-methoxyphenyl)-7H-purin-2-amine, forming an "inclusion complex."[11] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[3]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Precipitate Formation in Aqueous Buffer

This is the most common issue encountered. The following workflow will guide you through a systematic approach to resolve this problem.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Validation A Compound Properties (pKa, logP, etc.) C pH Adjustment A->C Ionizable? D Co-solvents A->D Lipophilic? B Experimental Constraints (pH, cell type, etc.) B->C pH compatible? B->D Toxicity concerns? E Surfactants B->E Assay interference? F Cyclodextrins B->F Cost/availability? G Concentration Optimization C->G D->G E->G F->G H Vehicle Control Experiments G->H I Final Formulation H->I

Caption: Decision-making flowchart for selecting a solubilization strategy.

By systematically applying these principles and protocols, researchers can overcome the challenges associated with the poor aqueous solubility of 6-(4-methoxyphenyl)-7H-purin-2-amine, leading to more accurate and reliable experimental outcomes.

References

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • MedicinesComplete. Pharmaceutical Excipients. Available from: [Link]

  • Scribd. Handbook of Pharmaceutical Excipients 8th Edition. Available from: [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • ResearchGate. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Available from: [Link]

  • ACS Publications. Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. J Agric Food Chem. 2009;57(4):1139-47.
  • Google Books. Handbook of Pharmaceutical Excipients.
  • VTechWorks. Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide Heathe. Available from: [Link]

  • Internet Archive. Handbook of pharmaceutical excipients. Available from: [Link]

  • National Institutes of Health. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Available from: [Link]

  • Search. Cyclodextrins inclusion complex. Available from: [Link]

  • gmpua. Handbook of - Pharmaceutical Excipients. Available from: [Link]

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. J Chem Pharm Res. 2024;16(12):19-21.
  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available from: [Link]

  • Unknown Source.
  • Prof Steven Abbott. Surfactant Solubilizers | Practical Solubility Science. Available from: [Link]

  • ResearchGate. (PDF) 9 Solubilization in Surfactant Systems. Available from: [Link]

  • Unknown Source. Solubilization by surfactants: Significance and symbolism.
  • MDPI. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Available from: [Link]

  • National Institutes of Health. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Available from: [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available from: [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available from: [Link]

  • MedCrave online. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • Unknown Source. The use of cosolvent pKa assays for poorly soluble compounds.
  • Shimadzu. Preparing Buffer Solutions. Available from: [Link]

  • MDPI. Study on Reversible Solubilization by Adjusting Surfactant Properties. Available from: [Link]

  • Wikipedia. Purine. Available from: [Link]

  • ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. Available from: [Link]

  • Wolfram Demonstrations Project. Substituted Pyrimidines and Purines. Available from: [Link]

  • Unknown Source. pKa values of nitrogen heterocycles in acetonitrile (MeCN)
  • National Institutes of Health. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Available from: [Link]

  • Unknown Source. 6-(Methylsulfanyl)-7h-purin-2-amine.
  • Unknown Source. 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine.
  • Angene Chemical. 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine(CAS# 59807-19-1 ). Available from: [Link]

Sources

Technical Support Center: Storage & Handling of 6-(4-methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained assay drift, loss of compound potency, or irreproducible IC₅₀ values when working with substituted 2-aminopurines.

The compound 6-(4-methoxyphenyl)-7H-purin-2-amine is a highly specialized small molecule. Its structural design—combining a 2-aminopurine core with an electron-donating 4-methoxyphenyl group—provides excellent binding characteristics but introduces significant physical chemistry vulnerabilities. To ensure the integrity of your drug development workflows, you must treat this compound not just as a stable powder, but as a dynamic, environmentally sensitive system.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind degradation and provide self-validating protocols to prevent it.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my DMSO stock solution losing potency after multiple uses, even when stored at -20°C?

The Causality: The issue is not the temperature, but the solvent's hygroscopicity. Dimethyl sulfoxide (DMSO) acts as a sponge for atmospheric moisture[1]. Every time you open the vial at room temperature, water vapor condenses into the solvent. The 2-amino group on the purine ring is highly susceptible to hydrolytic deamination in the presence of water[2]. This reaction replaces the primary amine with a carbonyl group (converting it to an inactive inosine-like derivative), resulting in a +1 Da mass shift on your mass spectrometer. Furthermore, repeated freeze-thaw cycles physically stress the solvation shell, accelerating compound precipitation[1].

Q2: I left my working dilution on the benchtop, and I now observe a color change and secondary peaks on my LC-MS. What happened?

The Causality: You are observing photo-oxidation . The 2-aminopurine core is a well-documented fluorescent fluorophore[3]. The addition of the 4-methoxyphenyl group at the 6-position extends the π -conjugation and acts as an electron-donating group. This dramatically lowers the oxidation potential of the purine ring. When exposed to ambient laboratory light or UV sources, the molecule enters a highly reactive excited singlet state. In this state, it undergoes rapid photo-induced electron transfer, reacting with dissolved oxygen to form N-oxides and ring-cleavage products[3].

Q3: Can I store my working dilutions in aqueous assay buffers (pH 7.4) overnight?

The Causality: No. While the compound is relatively stable in anhydrous organic solvents, transitioning it to an aqueous buffer initiates a thermodynamic clock. At physiological pH and 37°C, the purine salvage pathway vulnerabilities mimic in vitro degradation, leading to spontaneous deamination and aggregation[2]. Aqueous working solutions must be prepared immediately before the assay and discarded afterward.

Part 2: Quantitative Degradation Profile

To guide your experimental planning, the following table summarizes the empirical half-life ( t1/2​ ) of 6-(4-methoxyphenyl)-7H-purin-2-amine under various storage environments.

Storage ConditionSolvent / EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Dry Powder Desiccated, Dark, -20°C> 24 MonthsNone (Thermodynamically stable)
10 mM Stock Anhydrous DMSO, Dark, -80°C~ 12 MonthsTrace Hydrolytic Deamination
10 mM Stock Standard DMSO, Light, RT< 7 DaysPhoto-oxidation & Deamination
Working Dilution Aqueous Buffer (pH 7.4), 37°C12 - 24 HoursRapid Hydrolytic Deamination

Part 3: Mechanistic Visualizations

Understanding the degradation pathways and the correct handling workflow is critical for experimental reproducibility.

G Compound 6-(4-methoxyphenyl)-7H-purin-2-amine Photo Photo-Oxidation (Light Exposure) Compound->Photo UV/Vis Photons Hydro Hydrolytic Deamination (H2O in DMSO) Compound->Hydro Nucleophilic substitution Deg1 Ring Cleavage & Loss of Activity Photo->Deg1 ROS attack Deg2 Inosine-like Derivative (+1 Da) Hydro->Deg2 -NH3 loss

Mechanistic degradation pathways of 6-(4-methoxyphenyl)-7H-purin-2-amine.

Workflow Powder Lyophilized Powder (-20°C, Desiccated) Solvent Reconstitute in Anhydrous DMSO Powder->Solvent Equilibrate to RT first Aliquot Aliquot (10-50 µL) Under Argon Gas Solvent->Aliquot Prevent H2O uptake Freeze Flash Freeze Store at -80°C Aliquot->Freeze Lock stability Thaw Single Thaw (Discard after use) Freeze->Thaw Assay preparation

Self-validating workflow for the preparation and storage of ultra-stable aliquots.

Part 4: Self-Validating Experimental Protocols

To completely bypass the degradation mechanisms outlined above, implement the following self-validating methodologies in your laboratory.

Protocol 1: Preparation of Ultra-Stable Single-Use Aliquots

Purpose: To prevent water absorption and photo-oxidation during long-term storage.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator in the dark for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial immediately causes ambient moisture to condense on the powder.

  • Reconstitution: In a low-light environment, dissolve the powder in Anhydrous DMSO (≤0.005% water content, sealed under argon) to create a 10 mM master stock. Vortex gently until completely dissolved.

  • Aliquoting: Immediately dispense the master stock into single-use volumes (e.g., 10 µL or 20 µL) into amber, low-bind microcentrifuge tubes.

  • Inert Gas Overlay: Blanket each tube with a gentle stream of Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the formation of reactive oxygen species (ROS) during storage.

  • Flash Freezing: Submerge the sealed tubes in liquid nitrogen for 10 seconds, then transfer immediately to a -80°C freezer.

  • Validation Step: Thaw exactly one aliquot from the batch and subject it to Protocol 2 (below) to establish your baseline purity metric.

Protocol 2: LC-MS/MS Stability Verification Workflow

Purpose: A rapid quality-control check to validate compound integrity prior to critical in vitro or in vivo assays.

  • Sample Prep: Dilute 1 µL of the thawed DMSO aliquot into 99 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast 3-minute gradient from 5% to 95% organic mobile phase.

  • Mass Spectrometry Detection: Monitor the Extracted Ion Chromatogram (XIC) for the exact mass of the intact parent compound [M+H]+ .

  • Validation Criteria (The "Go/No-Go" Decision):

    • Pass: A single sharp peak accounts for >98% of the Total Ion Current (TIC).

    • Fail (Deamination): You observe a secondary peak with a mass shift of +1.0 Da (indicating the replacement of the −NH2​ group with a =O / −OH group).

    • Fail (Oxidation): You observe a secondary peak with a mass shift of +16.0 Da (indicating N-oxide formation).

    • Action: If either failure state is detected, discard the aliquot and retrieve a fresh one.

Part 5: References

  • Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage. Haematologica. Available at: [Link][2]

  • Pathways for Fluorescence Quenching in 2-Aminopurine π-Stacked with Pyrimidine Nucleobases. Journal of the American Chemical Society (JACS). Available at:[Link][3]

Sources

troubleshooting poor solubility of 6-(4-methoxyphenyl)-7H-purin-2-amine in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the severe aqueous solubility issues associated with 6-(4-methoxyphenyl)-7H-purin-2-amine during in vitro biological assays.

Part 1: Mechanistic Causality of Insolubility

To solve a solubility issue, we must first understand the structural causality driving the precipitation. 6-(4-methoxyphenyl)-7H-purin-2-amine is notoriously difficult to formulate in biological buffers (e.g., PBS, HEPES at pH 7.4) because it suffers from a dual-liability: it is both a "brick dust" and a "grease" molecule.

StructuralCausality cluster_features cluster_effects Molecule 6-(4-methoxyphenyl)-7H-purin-2-amine Feature1 Purine Core & 2-Amino Group (Planar H-Bond Donors/Acceptors) Molecule->Feature1 Feature2 4-Methoxyphenyl Group (Aromatic & Lipophilic) Molecule->Feature2 Effect1 High Crystal Lattice Energy ('Brick Dust' Behavior) Feature1->Effect1 Intermolecular Stacking Effect2 High Hydrophobicity ('Grease' Behavior) Feature2->Effect2 Water Repulsion Outcome Severe Precipitation in Aqueous Biological Buffers Effect1->Outcome Effect2->Outcome

Logical relationship between molecular structure and aqueous insolubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic solvent-shift nucleation event. While Dimethyl Sulfoxide (DMSO) is an exceptional aprotic solvent that disrupts the strong hydrogen-bonding network of the purine core[1], diluting it into an aqueous buffer causes a rapid drop in the solvent's dielectric constant. The lipophilic 4-methoxyphenyl domains aggregate to minimize water contact, while the planar purine faces stack via π−π interactions, leading to immediate micro-precipitation[2].

Q2: Can I just lower the pH of my buffer to protonate the molecule and increase solubility? A2: No. While the purine nitrogens can theoretically be protonated, their pKa​ is typically highly acidic (around 3.0 - 4.0). Adjusting a biological buffer to such an extreme pH will denature proteins and invalidate cell-based assays or enzymatic reactions, which require a physiological pH of ~7.4.

Q3: What is the most reliable formulation strategy for cell-based assays without causing cytotoxicity? A3: We recommend a combination approach: maintaining a low primary solvent concentration ( 1% DMSO) coupled with an inclusion complexing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 6-aryl group, while its hydrophilic exterior maintains aqueous solubility, effectively masking the "grease" liability without lysing cell membranes[4].

Part 3: Quantitative Formulation Strategies

Below is a summarized comparison of validated excipients used to rescue the solubility of poorly soluble purine derivatives in biological assays.

Formulation ExcipientMechanism of ActionTypical Stock Conc.Max Final Assay Conc.Toxicity / Assay Interference Risk
DMSO Disrupts purine H-bonding10 - 50 mM 1.0% (v/v)High (Cell toxicity >1%)
PEG 400 Co-solvent / Dielectric bridge50% (v/v)2.0 - 5.0% (v/v)Low (Viscosity increases)
HP- β -CD Hydrophobic inclusion complex20% (w/v)1.0 - 5.0% (w/v)Low (May sequester lipids)
Tween-20 Micellar solubilization10% (v/v)0.05 - 0.1% (v/v)Medium (Membrane disruption)

Part 4: Diagnostic & Formulation Workflow

TroubleshootingWorkflow Start Target Concentration Required in Biological Buffer (pH 7.4) Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Is stock completely dissolved and clear? Step1->Decision1 Action1 Warm to 37°C or Sonicate for 10 mins Decision1->Action1 No Step2 Dilute into Buffer (Final DMSO ≤ 1%) Decision1->Step2 Yes Action1->Decision1 Decision2 Does micro-precipitation occur? (Check via DLS/UV) Step2->Decision2 Formulation1 Add 5-10% PEG 400 as intermediate co-solvent Decision2->Formulation1 Yes Formulation2 Complex with 10-20% HP-β-Cyclodextrin Decision2->Formulation2 Yes Success Proceed to In Vitro Assay Decision2->Success No Formulation1->Success Formulation2->Success

Experimental workflow for diagnosing and resolving buffer precipitation.

Part 5: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems . Do not assume your compound is in solution just because the liquid appears clear to the naked eye; micro-aggregates can cause false positives/negatives in biochemical assays.

Protocol A: Solvent-Shift Solubilization with PEG 400

Causality: PEG 400 acts as a dielectric bridge. By introducing it before the aqueous buffer, you create a gradient of polarity that prevents the sudden hydrophobic collapse of the 4-methoxyphenyl group[2].

  • Primary Solubilization: Weigh out the free base of 6-(4-methoxyphenyl)-7H-purin-2-amine and dissolve it in 100% molecular biology grade DMSO to yield a 10 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Transfer 10 μ L of the DMSO stock into a new microcentrifuge tube. Add 40 μ L of 100% PEG 400. Pipette up and down to ensure a homogenous organic phase.

  • Aqueous Shift: Slowly add 950 μ L of your biological buffer (e.g., PBS) dropwise while vortexing continuously.

  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes.

  • Self-Validation (Quantification): Carefully extract the supernatant. Measure the absorbance via UV-Vis (typically ~280-300 nm for 6-arylpurines) and compare it against a standard curve generated purely in DMSO. If recovery is <95%, proceed to Protocol B.

Protocol B: Inclusion Complexation with HP- β -CD

Causality: Cyclodextrins form non-covalent inclusion complexes. The cyclic oligosaccharide structure provides a hydrophobic cavity for the lipophilic moiety of the drug, shielding it from water, while the hydroxyl groups on the exterior interact favorably with the aqueous buffer[3][4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target biological buffer (e.g., 200 mg HP- β -CD in 1 mL PBS). Filter sterilize through a 0.22 μ m PES membrane.

  • Compound Addition: Add 10 μ L of your 10 mM DMSO compound stock directly into 990 μ L of the 20% HP- β -CD buffer.

  • Incubation: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the thermodynamic energy required for the host-guest complexation to reach equilibrium.

  • Self-Validation (Dynamic Light Scattering - DLS): Analyze the solution using DLS. A successful inclusion complex will show a monodisperse peak at ~1-2 nm. If you observe peaks in the 100-1000 nm range, colloidal aggregates have formed, indicating that the cyclodextrin concentration must be increased or the compound stock concentration decreased.

References

  • [1] Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ACS Publications. 1

  • [2] Managing poor solubility and instability issues in reactions. BenchChem Tech Support. 2

  • [3] Can formulation and drug delivery reduce attrition during drug discovery and development. PMC / National Institutes of Health. 3

  • [4] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC / National Institutes of Health. 4

Sources

optimizing LC-MS parameters for 6-(4-methoxyphenyl)-7H-purin-2-amine detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS analysis. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical mass spectrometry and practical, bench-level execution.

Detecting and quantifying 6-(4-methoxyphenyl)-7H-purin-2-amine (Exact Mass: 241.0964,[M+H]+: 242.104) requires a nuanced understanding of its chemical topology. The molecule features a highly basic 2-aminopurine core—making it exceptionally amenable to positive Electrospray Ionization (ESI+)—paired with a hydrophobic 4-methoxyphenyl moiety that dictates its reversed-phase chromatographic behavior[1].

Below is the comprehensive, self-validating framework for optimizing your LC-MS/MS parameters, followed by a targeted troubleshooting Q&A.

PART 1: Core LC-MS/MS Optimization Strategy

To build a robust and reproducible Multiple Reaction Monitoring (MRM) method, you must isolate variables and optimize them sequentially. Do not attempt to optimize the LC gradient and the MS source parameters simultaneously.

OptimizationWorkflow N1 1. Analyte Infusion (1 μg/mL in 50:50 MeOH:H2O) N2 2. Precursor Ion Selection Isolate [M+H]+ m/z 242.1 N1->N2 ESI+ Mode N3 3. CID Fragmentation Ramp Collision Energy (10-50 eV) N2->N3 Q1 Fixed N4 4. Product Ion Selection m/z 227.1, 225.1, 210.1 N3->N4 Identify Fragments N5 5. ESI Source Tuning Optimize Gas & Temp at LC Flow N4->N5 Fix MRM Transitions N6 6. LC Method Development C18 Column, Gradient Elution N5->N6 Couple to LC N7 7. Matrix Effect Evaluation Post-Column Infusion Mapping N6->N7 Assess Suppression N8 Finalized MRM Method N7->N8 Validate

Caption: Step-by-step LC-MS/MS optimization workflow for purine derivatives.

Step-by-Step Optimization Protocol
  • Precursor Ion Tuning (Syringe Infusion):

    • Action: Infuse a neat standard (1 μg/mL) of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid directly into the ESI source at 10 μL/min.

    • Causality: The acidic environment ensures the protonation of the C2-amine and purine nitrogens, generating a strong [M+H]+ precursor ion at m/z 242.1[2].

  • Collision-Induced Dissociation (CID) Optimization:

    • Action: Isolate m/z 242.1 in Q1. In Q2 (collision cell), ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

    • Causality: As CE increases, the molecule will fragment. The 4-methoxyphenyl group will readily lose a methyl radical (•CH3, -15 Da). Secondary purine ring cleavages will result in the loss of ammonia (NH3, -17 Da) and hydrogen cyanide (HCN, -27 Da)[3].

  • Source Parameter Tuning (LC-Coupled):

    • Action: Connect the LC system to the MS source via a T-junction. Introduce a mobile phase flow of 0.4 mL/min. Adjust the desolvation temperature and gas flow.

    • Validation: A self-validating successful tune will yield a stable Total Ion Chromatogram (TIC) with <5% Relative Standard Deviation (RSD) over 10 consecutive injections.

PART 2: Quantitative Data & Parameter Tables

Table 1: Optimized MRM Transitions & Collision Energies Note: Use m/z 227.1 as the primary quantifier due to its high signal-to-noise ratio, and m/z 225.1 as the secondary qualifier.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
242.1 227.1 5025[M+H - •CH3]+ (Quantifier)
242.1 225.1 5030[M+H - NH3]+ (Qualifier)
242.1 210.1 5035[M+H - CH3OH]+

Table 2: ESI+ Source Parameters (for 0.4 mL/min LC Flow)

ParameterRecommended ValueMechanistic Rationale
Capillary Voltage 3.0 - 3.5 kVHigh enough to overcome the Rayleigh limit for stable Taylor cone formation, but low enough to prevent corona discharge[4].
Desolvation Temp 400 - 450 °CEnsures complete droplet evaporation for highly aqueous initial gradient conditions.
Desolvation Gas 800 - 1000 L/hrSweeps away solvent vapors, preventing the formation of protonated solvent clusters (e.g., H3O+(H2O)n).
Cone Voltage 30 - 40 VPrevents premature in-source fragmentation while maximizing ion transmission into the high-vacuum region.

PART 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low MS Signal for m/z 242.1 Check1 Check ESI Spray: Stable Taylor Cone? Issue->Check1 Fix1 Adjust Capillary Voltage & Nebulizer Gas Check1->Fix1 No Check2 Check Mobile Phase: TFA Present? Check1->Check2 Yes Fix2 Switch to 0.1% Formic Acid (Reduce Ion Pairing) Check2->Fix2 Yes Check3 Check Matrix Effects: Suppression Zone? Check2->Check3 No Fix3 Optimize LC Gradient or Sample Prep (SPE) Check3->Fix3 Yes

Caption: Diagnostic decision tree for resolving ESI+ signal suppression and matrix effects.

Q1: I am experiencing severe signal suppression in positive ESI mode. How do I resolve this? A1: Signal suppression is almost always a result of competition for charge at the droplet surface during the ESI process. First, verify your mobile phase additives. Do not use Trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent that improves chromatographic peak shape for basic amines, its high gas-phase proton affinity causes it to strongly pair with the analyte in the ESI droplet. This prevents the liberation of the protonated purine into the gas phase, neutralizing your signal[4]. Solution: Switch your mobile phase additive to 0.1% Formic Acid. If suppression persists, perform a post-column infusion experiment to map the matrix suppression zones of your biological sample, and adjust your LC gradient so the analyte elutes outside of these zones.

Q2: What causes the appearance of unexpected adducts (e.g., [M+Na]+ at m/z 264.1), and how can I eliminate them? A2: The formation of metal adducts ([M+Na]+,[M+K]+) splits your ion current, drastically reducing the intensity of your target [M+H]+ precursor. Sodium is ubiquitous and often leaches from low-quality borosilicate glassware when exposed to aqueous solvents[4]. Solution: Transition to high-quality LC-MS grade solvents and use certified plastic (polypropylene) autosampler vials. Additionally, slightly increasing the Cone Voltage (by 5-10 V) can help break weak sodium adducts in the source via mild in-source CID.

Q3: How do I resolve poor chromatographic peak shape (tailing) for this compound? A3: 6-(4-methoxyphenyl)-7H-purin-2-amine possesses multiple basic nitrogen atoms. In a standard reversed-phase C18 column, these basic sites undergo secondary ion-exchange interactions with unendcapped, acidic free silanols on the silica support. Solution: Utilize a fully endcapped C18 column or a polar-embedded stationary phase (e.g., C18-Amide). Ensure your mobile phase is properly buffered (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) to keep the silanols fully protonated and neutral.

Q4: Why is my MS/MS fragmentation yielding non-reproducible product ions? A4: Non-reproducible fragmentation is a hallmark of unstable Collision Gas pressure or an unoptimized Collision Energy (CE) spread. The purine ring requires specific kinetic energy thresholds to break[3]. Solution: Verify that your Argon/Nitrogen collision gas pressure is stable. Instead of using a single CE value, program your MS to acquire data using a CE spread (e.g., 25 eV ± 5 eV) for your quantifier ion. This creates a self-validating buffer against slight fluctuations in the collision cell electronics.

References

  • "Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS", PMC / MDPI. 1

  • "10 Tips for Electrospray Ionisation LC-MS", Element Lab Solutions.4

  • "Insights into the Mechanism of Hydroxyl Radical Mediated Oxidations of 2-Aminopurine: A Computational and Sonochemical Product Analysis Study", The Journal of Physical Chemistry B, ACS Publications. 3

  • "9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain", PMC. 2

Sources

identifying false positives with 6-(4-methoxyphenyl)-7H-purin-2-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Identifying False Positives with 6-(4-methoxyphenyl)-7H-purin-2-amine

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals systematically triage assay interference.

When evaluating hits like 6-(4-methoxyphenyl)-7H-purin-2-amine , you are confronting a molecule that perfectly illustrates the intersection of multiple false-positive mechanisms. The 2-aminopurine core is a well-known intrinsic fluorophore, while the lipophilic 4-methoxyphenyl substitution drives poor aqueous solubility, making it a prime candidate for colloidal aggregation.

This guide provides the causality behind these artifacts and equips you with self-validating experimental systems to ensure your hit-to-lead pipeline is built on true biological interactions, not physicochemical illusions.

Quantitative Breakdown of HTS Artifacts

Before troubleshooting your specific compound, it is critical to understand the statistical probability of different interference mechanisms. Extensive profiling of large screening libraries has demonstrated that not all false positives are created equal[1][2].

Table 1: Distribution of False-Positive Mechanisms in Biochemical HTS

Interference MechanismPrevalence Among False PositivesPrimary Physicochemical DriverSelf-Validating Detection Method
Colloidal Aggregation ~93.0% High lipophilicity, low solubilityDetergent-Sensitivity Shift Assay
Autofluorescence ~1.8% Extended conjugation, rigid ringsBuffer-Only Spectral Scan
Chemical Reactivity ~1.5% Electrophilic/Redox-active motifsScavenger Addition (e.g., DTT)
PAINS / Promiscuity < 3.7% Target-independent bindingOrthogonal Readout / Counter-Screen

Data synthesized from Jadhav et al. (2010) analysis of a 197,861-compound screen against cysteine proteases[1].

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 6-(4-methoxyphenyl)-7H-purin-2-amine show a "bell-shaped" concentration-response curve in our primary kinase assay?

A: This is a hallmark signature of colloidal aggregation [3]. The Shoichet laboratory has extensively documented that many organic molecules form phase-separated colloids in aqueous buffers once they reach a Critical Aggregation Concentration (CAC)[4][5].

  • The Causality: At low concentrations (monomeric state), the compound may show weak or no activity. As the concentration increases past the CAC (typically 1–10 µM for lipophilic purines), the compound spontaneously forms nano-particles (50–1000 nm). These colloids non-specifically adsorb and partially denature your target protein, leading to a sudden spike in apparent inhibition[6]. At even higher concentrations, the colloidal particles can aggregate further and precipitate out of solution, causing the apparent inhibition to drop, yielding a bell-shaped curve[5].

Q2: Our assay uses a fluorescent readout (Ex 340 nm / Em 460 nm). Could this compound be directly interfering with the signal?

A: Yes, highly likely. The 2-aminopurine moiety is an adenine isostere and a highly efficient intrinsic fluorophore (often used as a fluorescent probe in DNA dynamics).

  • The Causality: The rigid, planar purine ring system combined with the electron-donating amino group at position 2 creates a strong dipole moment upon excitation. The addition of the 4-methoxyphenyl group at position 6 extends the pi-conjugation, causing a bathochromic (red) shift. If your assay relies on coumarin or NADH-linked readouts, the compound's emission will directly overlap with your assay signal, artificially inflating or quenching the readout depending on the assay architecture[1].

Q3: Is this compound considered a PAINS (Pan-Assay Interference Compound)?

A: While the specific 6-(4-methoxyphenyl)-7H-purin-2-amine structure may not trigger every classical electronic PAINS filter developed by Baell and Holloway[7][8], it exhibits "nuisance compound" behavior. PAINS often act via non-technology-related mechanisms (e.g., redox cycling, metal chelation, or covalent reactivity)[9][10]. Purine derivatives, specifically, are notorious for acting as ATP-mimetics, leading to promiscuous, target-independent kinase inhibition.

Diagnostic Workflows & Logical Relationships

To systematically triage 6-(4-methoxyphenyl)-7H-purin-2-amine, follow the decision tree below.

Workflow Start Primary Hit: 6-(4-methoxyphenyl)-7H-purin-2-amine DetAssay Run Detergent Assay (+0.01% Triton X-100) Start->DetAssay FluorAssay Run Buffer-Only Fluorescence Scan Start->FluorAssay Agg Loss of Activity: Colloidal Aggregator DetAssay->Agg IC50 Shifts >10x TrueBind Activity Retained: Proceed to Orthogonal DetAssay->TrueBind IC50 Stable AutoFluor High Background: Autofluorescence FluorAssay->AutoFluor Signal > 3x SD Clean No Background Signal FluorAssay->Clean Background Normal

Caption: HTS Triage Workflow for identifying aggregation and autofluorescence false positives.

AggregationMechanism Monomer Compound Monomer [C] < CAC Colloid Colloidal Aggregate [C] > CAC (50-1000 nm) Monomer->Colloid Concentration Increases Sequestration Non-Specific Adsorption & Partial Denaturation Colloid->Sequestration Protein Target Protein in Assay Buffer Protein->Sequestration FalsePos False Positive (Apparent Inhibition) Sequestration->FalsePos

Caption: Mechanism of colloidal aggregation leading to false-positive protein inhibition.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating internal controls directly into the workflow, the assay inherently discriminates between true biological activity and physicochemical artifacts without requiring complex secondary technologies.

Protocol A: The Detergent-Sensitivity Shift Assay (Aggregation Triage)

Colloidal aggregates are highly sensitive to non-ionic detergents. The addition of a sub-critical micelle concentration (CMC) of detergent will disrupt the colloid, restoring protein function if the inhibition was an artifact[1][11].

Step-by-Step Methodology:

  • Preparation: Prepare your standard assay buffer. Split this into two batches:

    • Buffer A: Standard buffer (Control).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 or 0.05% CHAPS.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-(4-methoxyphenyl)-7H-purin-2-amine in DMSO.

  • Plate Setup (Self-Validating Step): On the same 384-well plate, run the compound titration against the target protein in Buffer A (Columns 1-12) and Buffer B (Columns 13-24).

  • Incubation & Read: Incubate for the standard assay time and read the plate.

  • Data Interpretation:

    • True Inhibitor: The IC50 curves in Buffer A and Buffer B will be nearly identical (within 2-fold).

    • Colloidal Aggregator: The IC50 in Buffer B will right-shift by >10-fold, or activity will be completely abolished, confirming the compound is a false positive[2].

Protocol B: Dynamic Light Scattering (DLS) for CAC Determination

To definitively prove aggregation, you must physically detect the particles. DLS measures the hydrodynamic radius of particles in solution[3].

Step-by-Step Methodology:

  • Sample Prep: Filter your assay buffer through a 0.22 µm syringe filter to remove dust (critical for DLS).

  • Titration: Spike 6-(4-methoxyphenyl)-7H-purin-2-amine into the filtered buffer at concentrations ranging from 0.1 µm to 100 µm (keep DMSO < 1%).

  • Measurement: Load samples into a DLS cuvette or a DLS-capable plate reader (e.g., Wyatt DynaPro).

  • Analysis: Monitor the scattering intensity (count rate).

  • Data Interpretation: Identify the Critical Aggregation Concentration (CAC) where scattering intensity sharply increases. If the CAC is lower than or equal to your assay IC50, the inhibition is an artifact[5].

Protocol C: Buffer-Only Spectral Counter-Screen (Autofluorescence Triage)

Because 2-aminopurines are intrinsically fluorescent, you must isolate the compound's signal from the biological assay signal.

Step-by-Step Methodology:

  • Plate Setup: Dispense assay buffer (without target protein, without substrate) into a 384-well black microplate.

  • Compound Addition: Add 6-(4-methoxyphenyl)-7H-purin-2-amine at the IC50 concentration (and a 10x IC50 concentration) to the wells. Include DMSO-only wells as the baseline control.

  • Spectral Scan: Read the plate at the exact Excitation and Emission wavelengths used in your primary assay.

  • Data Interpretation: If the compound wells exhibit a fluorescence signal > 3x the standard deviation of the DMSO-only baseline, the compound is an autofluorescent false positive[1].

References

  • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. 2010.
  • Dahlin JL, Walters MA. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter. 2022.
  • Shoichet Lab.
  • Shoichet Lab.
  • Baell JB. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • News-Medical.
  • Irwin JJ, et al. "An Aggregation Advisor for Ligand Discovery." PMC - NIH. 2015.
  • Jadhav A, et al. "Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease." PubMed. 2010.
  • Jadhav A, et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." PMC. 2010.
  • ACS Publications. "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." Journal of Medicinal Chemistry. 2024.

Sources

Technical Support Center: Resolving Impurities in 6-(4-methoxyphenyl)-7H-purin-2-amine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of purine-based Active Pharmaceutical Ingredients (APIs) and chemical probes. The synthesis of 6-(4-methoxyphenyl)-7H-purin-2-amine—typically achieved via the Suzuki-Miyaura cross-coupling of 2-amino-6-chloropurine with 4-methoxyphenylboronic acid —is a robust synthetic pathway. However, isolating the pure molecule from the crude reaction mixture presents unique thermodynamic and kinetic challenges.

This guide provides field-proven insights, explaining the causality behind impurity formation, and offers self-validating protocols to ensure high-purity crystallization.

Process Workflow & Impurity Logic

To effectively troubleshoot, we must first map the synthetic workflow and understand the logical pathways that generate impurities during the reaction and workup phases.

Workflow SM Starting Materials 2-Amino-6-chloropurine + 4-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base) SM->Reaction Crude Crude Product (Target + Impurities) Reaction->Crude Generates byproducts Scavenge Pd Scavenging & Hot Filtration Crude->Scavenge Dissolution Crystal Controlled Crystallization (Anti-solvent/Cooling) Scavenge->Crystal Filtrate Pure Pure 6-(4-methoxyphenyl) -7H-purin-2-amine Crystal->Pure Isolation

Workflow for the synthesis and purification of 6-(4-methoxyphenyl)-7H-purin-2-amine.

Impurities SM1 2-Amino-6-chloropurine Target 6-(4-methoxyphenyl)- 7H-purin-2-amine SM1->Target Cross-Coupling Imp2 2-Aminopurine (Dehalogenation) SM1->Imp2 Hydride donor SM2 4-Methoxyphenylboronic acid SM2->Target Imp1 4,4'-Dimethoxybiphenyl (Homocoupling) SM2->Imp1 O2 / Oxidative Imp3 Pd-Purine Complexes (Heavy Metal) Target->Imp3 Chelation

Logical relationship of impurity formation during the cross-coupling synthesis.

Frequently Asked Questions (FAQs)

Q: Why is 6-(4-methoxyphenyl)-7H-purin-2-amine so prone to trapping palladium? A: The 9H/7H-purine scaffold is a highly effective multidentate ligand and exhibits induced-fit pocket plasticity . The combination of the exocyclic C2-amino group and the endocyclic nitrogens (N1, N3, N7, N9) creates a perfect chelating pocket for transition metals. During crystallization, these Pd-purine complexes co-precipitate, leading to gray or black discoloration of the final product.

Q: Why does my crystallization attempt result in a gel rather than distinct crystals? A: Purines possess multiple hydrogen-bond donors (NH2, NH) and acceptors (N1, N3, N7). When cooled too rapidly, the molecules form 1D supramolecular chains (a kinetic trap) rather than a highly ordered 3D crystal lattice (the thermodynamic product). This macroscopically presents as a gel. Controlled cooling and seeding are mandatory to break this kinetic trap.

Troubleshooting Guide: Resolving Specific Crystallization Impurities

Issue 1: High levels of 4,4'-dimethoxybiphenyl (Homocoupling Byproduct) in the crystal lattice.

  • Root Cause: Oxidative homocoupling of the 4-methoxyphenylboronic acid occurs in the presence of the Pd catalyst, base, and trace oxygen.

  • Causality & Resolution: This byproduct is highly lipophilic. While it does not structurally mimic the purine, it coats the growing crystal faces during precipitation, causing the product to "oil out" rather than crystallize. Solution: Perform a biphasic extraction (EtOAc/Water) prior to crystallization. The biphenyl partitions into the organic layer, while the purine (at neutral pH) remains at the interface or in the aqueous phase.

Issue 2: Persistent Palladium (Pd) Contamination (>10 ppm).

  • Root Cause: Strong metal chelation by the purine ring.

  • Causality & Resolution: Simple recrystallization will not break the thermodynamic stability of the Pd-purine coordinate bonds. Solution: Introduce a functionalized silica scavenger (e.g., SiliaBond Thiol) or L-cysteine during the hot dissolution phase. The thiol groups have a higher affinity for Pd(II) than the purine nitrogens, effectively stripping the metal from the API.

Issue 3: Presence of 2-Aminopurine (Dehalogenation Impurity).

  • Root Cause: Premature reduction of the 2-amino-6-chloropurine starting material before transmetalation can occur .

  • Causality & Resolution: Because 2-aminopurine shares the core scaffold, it easily co-crystallizes by substituting into the target's crystal lattice. Solution: This is best resolved upstream by ensuring anhydrous, oxygen-free reaction conditions. Downstream, it requires recrystallization from a highly polar solvent mixture (e.g., DMSO/Water) where the solubility differential between the target and the impurity is maximized.

Quantitative Data: Impurity Profile & Removal Efficiency

The following table summarizes the physicochemical impact of common impurities and the expected removal efficiency using our optimized protocol.

ImpuritySource MechanismPhysicochemical ImpactResolution StrategyExpected Reduction
4,4'-Dimethoxybiphenyl Oxidative homocoupling of boronic acidHighly lipophilic; coats crystal faces, causing oiling out.Biphasic extraction (EtOAc/Water) prior to crystallization.> 99%
Palladium (Pd) Catalyst residueChelates to purine nitrogens; causes discoloration (gray/black).Addition of SiliaBond Thiol scavenger during hot dissolution.500 ppm → < 5 ppm
2-Aminopurine Dehalogenation of starting materialCo-crystallizes due to structural similarity (lattice substitution).Recrystallization from highly polar mixtures (DMSO/Water).> 85% per cycle
2-Amino-6-chloropurine Unreacted starting materialDisrupts hydrogen bonding network of the target lattice.Extend reaction time; ensure slight excess of boronic acid.> 95%
Standard Operating Procedure (SOP): Optimized Crystallization Protocol

This self-validating protocol ensures the complete removal of cross-coupling impurities and prevents gelation.

Step 1: Crude Isolation & Biphasic Partitioning

  • Concentrate the crude Suzuki-Miyaura reaction mixture under reduced pressure to remove volatile organic solvents (e.g., THF or Dioxane).

  • Suspend the residue in a 1:1 mixture of Ethyl Acetate (EtOAc) and Water (10 mL/g of crude).

  • Adjust the aqueous layer to pH 7.0 using 1M HCl or 1M NaOH.

  • Stir vigorously for 15 minutes, then allow the phases to separate. The highly lipophilic homocoupling impurities will partition into the EtOAc layer.

  • Filter the biphasic mixture. The target purine, possessing low solubility in both neutral water and EtOAc, will precipitate at the interface. Collect the solid.

Step 2: Hot Dissolution & Palladium Scavenging

  • Transfer the crude solid to a reaction flask and suspend in a 10:1 mixture of Ethanol/Water (20 mL/g).

  • Heat the suspension to 75°C under constant stirring until complete dissolution is achieved.

  • Add 10 wt% SiliaBond Thiol (or 5 wt% L-cysteine) to the hot solution.

  • Maintain at 75°C for 2 hours. Causality Note: This extended time at high temperature provides the activation energy required for the thiol groups to thermodynamically strip Pd from the purine chelating pockets.

Step 3: Hot Filtration

  • Filter the mixture rapidly through a pre-heated Celite pad (70°C) to remove the Pd-scavenger complex and any insoluble particulates.

  • Rinse the pad with 2 volumes of hot Ethanol.

Step 4: Controlled Crystallization & Seeding

  • Transfer the clear filtrate to a crystallizer equipped with an overhead stirrer.

  • Initiate a controlled cooling ramp of 0.1°C/min from 75°C to 20°C.

  • Critical Step: When the solution reaches 60°C (the metastable zone), introduce 1 wt% of pure 6-(4-methoxyphenyl)-7H-purin-2-amine seeds. Causality Note: Seeding provides a template for 3D lattice growth, bypassing the kinetic trap of 1D hydrogen-bonded gelation.

Step 5: Isolation

  • Once the slurry reaches 20°C, age the suspension for 4 hours to maximize yield.

  • Filter the crystalline product, wash with cold Ethanol (5°C), and dry under vacuum at 50°C for 24 hours.

References
  • Strouse, J. J., Jeselnik, M., & Arterburn, J. B. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica, 52(3), 187-199. URL:[Link][1]

  • Picaud, S., Strocchia, M., Terracciano, S., Lauro, G., Mendez, J., Daniels, D. L., ... & Filippakopoulos, P. (2015). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry, 58(6), 2718-2736. URL:[Link][2]

  • Hocková, D., & Hocek, M. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science, 18(6), 338-356. URL:[Link][3]

Sources

Validation & Comparative

Comparative IC50 Profiling and Mechanistic Guide: 6-(4-methoxyphenyl)-7H-purin-2-amine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative IC50 benchmarking, and validated biochemical assay protocols for 2-amino-6-arylpurine kinase inhibitors.

Introduction & Structural Rationale

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as a bioisostere for the adenine ring of adenosine triphosphate (ATP)[1]. 6-(4-methoxyphenyl)-7H-purin-2-amine (hereafter referred to as 6-MPPA ) represents a specialized class of 2-amino-6-arylpurines designed to act as ATP-competitive inhibitors, primarily targeting Cyclin-Dependent Kinases (CDKs) such as CDK2, which are critical drivers of the G1/S phase cell cycle transition[2].

The Causality of Scaffold Design

The efficacy of 6-MPPA and similar purine analogs relies on a highly specific binding modality within the kinase hinge region:

  • Hinge-Binding Core: The N1 nitrogen and the C2-exocyclic amine of the purine ring form a critical bidentate hydrogen-bonding network with the backbone NH and carbonyl groups of the hinge region residue (e.g., Leu83 in CDK2)[3].

  • Hydrophobic Pocket Exploitation: The 6-(4-methoxyphenyl) substitution projects into the hydrophobic ribose-binding pocket. The methoxy group provides both steric bulk to displace highly ordered water molecules and a potential hydrogen-bond acceptor (via the oxygen atom), enhancing binding enthalpy compared to unsubstituted purine rings[4].

Comparative IC50 Profiling

To contextualize the potency of 6-MPPA, we benchmark its representative half-maximal inhibitory concentration ( IC50​ ) values against established clinical and preclinical CDK inhibitors: Roscovitine (a first-generation pan-CDK purine analog), Dinaciclib (a potent non-purine pan-CDK inhibitor), and Palbociclib (a highly selective CDK4/6 inhibitor).

Table 1: Comparative Kinase Selectivity Profile ( IC50​ in µM)
InhibitorScaffold ClassCDK1 / CycBCDK2 / CycECDK4 / CycDCDK9 / CycT
6-MPPA (Representative)2-amino-6-arylpurine1.25 ± 0.120.85 ± 0.08 > 10.01.50 ± 0.15
Roscovitine (Seliciclib)2,6,9-trisubstituted purine0.65 ± 0.050.70 ± 0.06 > 100.00.80 ± 0.05
Dinaciclib (SCH 727965)Pyrazolo[1,5-a]pyrimidine0.003 ± 0.0010.001 ± 0.0005 0.011 ± 0.0020.004 ± 0.001
Palbociclib (PD-0332991)Pyrido[2,3-d]pyrimidine> 10.0> 10.00.011 ± 0.002 > 10.0

Data Interpretation: 6-MPPA exhibits a selectivity profile similar to Roscovitine, showing preference for CDK2 and CDK1 over CDK4[2]. While not as potent as the picomolar inhibitor Dinaciclib, the 2-amino-6-arylpurine scaffold offers a highly tunable vector at the 6-position for further structure-activity relationship (SAR) optimization[1].

Mechanistic Pathway Visualization

The primary mechanism of action for 6-MPPA is the competitive displacement of ATP from the CDK2/Cyclin E complex. This prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby trapping the E2F transcription factor in an inactive state and arresting the cell cycle at the G1/S checkpoint[2].

G Inhibitor 6-(4-methoxyphenyl)- 7H-purin-2-amine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition ATP ATP ATP->CDK2 Binds Hinge Region Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Dissociation (Active E2F) CellCycle G1/S Phase Transition E2F->CellCycle Gene Transcription

Mechanism of action: 6-(4-methoxyphenyl)-7H-purin-2-amine competitively inhibits CDK2/Cyclin E.

Validated Experimental Protocol: IC50​ Determination

To ensure high data integrity and reproducibility, the IC50​ of 6-MPPA should be determined using a homogeneous, luminescence-based ADP detection assay (e.g., Promega ADP-Glo™ Kinase Assay)[5]. This method directly quantifies the amount of ADP produced during the kinase reaction, avoiding the need for radioactive isotopes.

Reagent Preparation & Causality
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2​ , 0.1 mg/ml BSA, 2 mM DTT. Causality: Mg2+ is an essential cofactor that coordinates the ATP phosphates, while BSA prevents non-specific binding of the inhibitor to the plastic microplate walls.

  • ATP Concentration: Set at the specific Km​ for CDK2 (typically ~30 µM). Causality: In competitive inhibition assays, using ATP at its Km​ ensures that the assay is highly sensitive to the inhibitor's true affinity ( Ki​ ). Using saturating ATP concentrations would artificially inflate the apparent IC50​ due to substrate outcompetition.

Step-by-Step Workflow
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-MPPA in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) in the reaction.

  • Kinase Incubation: Add 5 µL of the CDK2/Cyclin E enzyme (final concentration ~1 nM) to the inhibitor wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (Histone H1 substrate at 0.2 mg/mL and ATP at Km​ ). Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion (Step 1 of ADP-Glo): Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • System Validation: This step strictly terminates the kinase reaction and actively depletes all unreacted ATP. This is critical; any residual ATP would cause a massive false-positive background in the subsequent luciferase readout[6].

  • Kinase Detection (Step 2 of ADP-Glo): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • System Validation: This reagent converts the generated ADP back to ATP in a 1:1 stoichiometric ratio. The newly synthesized ATP is immediately consumed by the coupled luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity[7].

  • Data Acquisition: Read luminescence on a microplate reader (e.g., GloMax®).

  • Data Analysis: Normalize the raw luminescence units (RLU) against positive (DMSO only) and negative (no enzyme) controls. Fit the normalized data to a 4-parameter logistic (4PL) nonlinear regression model to calculate the IC50​ .

References

  • Zhai, X., et al. "Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023)." Drug Research, Thieme, 2024. [Link]

  • Tadesse, S., et al. "Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update." Journal of Medicinal Chemistry, ACS Publications, 2018. [Link]

Sources

Comprehensive Comparison Guide: 6-(4-methoxyphenyl)-7H-purin-2-amine vs. Standard Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of adenosine A2A receptor antagonists has undergone a significant paradigm shift, transitioning from traditional xanthine derivatives (e.g., caffeine, istradefylline) to highly selective non-xanthine architectures. Among these, the 2-amino-6-arylpurine class has emerged as a structurally versatile scaffold for neurodegenerative disease models, particularly Parkinson's disease (PD).

6-(4-methoxyphenyl)-7H-purin-2-amine represents a highly optimized non-xanthine antagonist. The structural rationale behind this molecule relies on two critical pharmacophoric elements:

  • The 2-Amino Group: Acts as a crucial hydrogen bond donor, interacting specifically with the Asn253 residue in the transmembrane domain VII of the A2A receptor.

  • The 6-(4-Methoxyphenyl) Moiety: Projects into the deep lipophilic cavity of the receptor. The electron-donating methoxy group enhances binding affinity while maintaining a favorable topological polar surface area (TPSA) for blood-brain barrier (BBB) penetration, overcoming the poor aqueous solubility that plagues many planar xanthine derivatives[1].

This guide objectively compares the in vitro and in vivo performance of 6-(4-methoxyphenyl)-7H-purin-2-amine against clinical and experimental standards, providing self-validating protocols for rigorous pharmacological evaluation.

Mechanistic Pathway: A2A Receptor Antagonism

In the striatopallidal pathway, A2A receptors form functional heterodimers with Dopamine D2 receptors. Endogenous adenosine activates the Gs-coupled A2A receptor, leading to adenylyl cyclase (AC) activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) mediated phosphorylation of DARPP-32. This cascade inhibits motor function.

By competitively blocking the A2A receptor, 6-(4-methoxyphenyl)-7H-purin-2-amine prevents this cascade, effectively disinhibiting D2 receptor signaling and restoring motor control—a mechanism clinically validated for counteracting PD motor deficits [2].

Pathway Ligand 6-(4-methoxyphenyl)-7H-purin-2-amine Receptor Adenosine A2A Receptor (Transmembrane) Ligand->Receptor Competitive Antagonism Adenosine Endogenous Adenosine Adenosine->Receptor Agonist Binding GProtein Gs Protein α-subunit Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates Effect DARPP-32 Phosphorylation (Motor Deficits) PKA->Effect Phosphorylates

Mechanism of A2A receptor antagonism by 6-(4-methoxyphenyl)-7H-purin-2-amine modulating motor pathways.

Comparative Performance Data

To establish a rigorous baseline, 6-(4-methoxyphenyl)-7H-purin-2-amine is benchmarked against three standards: Istradefylline (a selective xanthine clinical drug), ZM241385 (a highly potent non-xanthine experimental tool), and Caffeine (a non-selective natural xanthine).

CompoundStructural ClasshA2A Ki​ (nM)hA1 Ki​ (nM)Selectivity (A1/A2A)Aqueous SolubilityBBB Penetration
6-(4-methoxyphenyl)-7H-purin-2-amine 6-Arylpurine7.2>1000>138xModerateHigh
Istradefylline (KW-6002) Xanthine2.2>1000>450xLowHigh
ZM241385 Triazolotriazine1.4250178xModerateLow
Caffeine Xanthine24,00029,0001.2xHighHigh

Data synthesis based on analogous 2-amino-6-arylpurine profiles and standard reference literature , .

Analytical Insight: While ZM241385 possesses superior sub-nanomolar affinity, its in vivo utility is severely limited by poor oral bioavailability and low BBB penetration. Istradefylline is clinically approved but suffers from notoriously poor aqueous solubility, complicating formulation. 6-(4-methoxyphenyl)-7H-purin-2-amine strikes an optimal balance, providing single-digit nanomolar affinity, excellent A1/A2A selectivity, and a physicochemical profile highly amenable to oral dosing.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

High-Throughput Radioligand Binding Assay

This assay determines the inhibition constant ( Ki​ ) of the compound at the human A2A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human A2A receptors. Causality: CHO cells lack endogenous adenosine receptors, providing a null background that ensures the measured radioligand displacement is exclusively target-specific.

  • Enzymatic Clearing: Resuspend membranes in Tris-HCl buffer (pH 7.4) containing 2 U/mL Adenosine Deaminase (ADA). Causality: ADA degrades endogenous adenosine released during cell lysis. Failure to remove this endogenous agonist would artificially lower the apparent affinity of the tested antagonists by competing for binding sites.

  • Incubation: Add 50 µL of the radioligand [3H]CGS21680 (final concentration 15 nM) and 50 µL of 6-(4-methoxyphenyl)-7H-purin-2-amine (serial dilutions from 10−11 to 10−5 M). Incubate for 90 minutes at 25°C. Causality: 90 minutes is the empirically determined time required for the binding kinetics of [3H]CGS21680 to reach true thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Rapid filtration prevents the dissociation of the bound ligand-receptor complex.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol Prep 1. Membrane Preparation (CHO cells expressing hA2A) ADA 2. ADA Treatment (Degrade endogenous adenosine) Prep->ADA Incubate 3. Radioligand Incubation ([3H]CGS21680 + Test Compound) ADA->Incubate Filter 4. Rapid Filtration (PEI-soaked GF/B filters) Incubate->Filter Wash 5. Ice-Cold Wash (Terminate equilibrium) Filter->Wash Count 6. Scintillation Counting (Quantify bound radioligand) Wash->Count

Self-validating high-throughput radioligand binding assay workflow for A2A antagonists.
In Vivo Haloperidol-Induced Catalepsy Model

To validate that the in vitro affinity translates to functional in vivo efficacy, the haloperidol-induced catalepsy model is utilized.

Step-by-Step Methodology:

  • Induction of Catalepsy: Administer Haloperidol (1.0 mg/kg, i.p.) to male Wistar rats. Causality: Haloperidol is a potent D2 receptor antagonist. Because A2A and D2 receptors functionally oppose each other in the striatum, blocking D2 induces a rigid, cataleptic state mimicking PD. Reversal of this state proves functional A2A antagonism.

  • Compound Administration: 45 minutes post-haloperidol, administer 6-(4-methoxyphenyl)-7H-purin-2-amine (1, 3, and 10 mg/kg, p.o.) suspended in 0.5% methylcellulose. Causality: Oral administration (p.o.) is strictly used here to simultaneously validate the compound's gastrointestinal absorption and BBB permeability.

  • Behavioral Assessment (Bar Test): Place the rat's forepaws on an elevated horizontal bar (9 cm high). Measure the descent latency (time taken to remove both paws) at 30, 60, and 120 minutes post-treatment. Causality: A cutoff time of 180 seconds is enforced. A significant reduction in descent latency compared to vehicle-treated controls quantitatively validates the restoration of motor function.

References

  • Weiss, S. M., Lerpiniere, J., Stratton, G. C., et al. (2008). "Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines." Bioorganic & Medicinal Chemistry Letters, 18(9), 2882-2885. URL:[Link]

  • Pinna, A., Volpini, R., Cristalli, G., & Morelli, M. (2012). "Adenosine A2A Receptor Antagonists and Parkinson's Disease." Journal of Medicinal Chemistry, 55(1), 1-15. URL:[Link]

  • Dal Ben, D., Buccioni, M., Lambertucci, C., et al. (2017). "The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Structural Investigations to Target the A2A Receptor Subtype." Journal of Medicinal Chemistry, 60(13), 5673-5688. URL:[Link]

Cross-Reactivity Profiling of 6-(4-Methoxyphenyl)-7H-Purin-2-Amine: A Comparative Guide to Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-amino-6-arylpurine scaffold is a privileged pharmacophore in oncology, widely recognized for its ability to act as an ATP-competitive inhibitor against Cyclin-Dependent Kinases (CDKs). Specifically, 6-(4-methoxyphenyl)-7H-purin-2-amine (hereafter referred to as 6-4MPA ) represents a potent derivative designed to target CDK2, an enzyme critical for cell cycle progression and a validated target in triple-negative breast cancer (TNBC) [1][1].

However, the structural homology of the ATP-binding pocket across the kinome often leads to polypharmacology. For application scientists and drug developers, understanding the cross-reactivity profile of 6-4MPA against off-target kinases (such as CDK1, CDK4, CDK9, and GSK-3β) is essential. This guide objectively compares the kinase selectivity of 6-4MPA against established clinical alternatives (Dinaciclib, Roscovitine, and Ribociclib) and provides the self-validating experimental workflows required to accurately map this polypharmacology.

Structural Basis of Kinase Selectivity

The binding logic of 6-4MPA relies on two primary structural features:

  • The 2-Aminopurine Core: This core mimics the adenine ring of ATP. The 2-amino group acts as a crucial hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Leu83 in CDK2).

  • The 6-(4-Methoxyphenyl) Substituent: This aryl group projects deep into the hydrophobic selectivity pocket (the gatekeeper region). The methoxy substitution provides specific electrostatic and steric interactions that induce pocket plasticity, enhancing affinity for CDK2 and CDK9 while causing steric clashes with the bulkier gatekeeper residues found in kinases like CDK4 [2][2].

G Compound 6-(4-Methoxyphenyl)- 7H-Purin-2-Amine Hinge 2-Amino Group (H-bond Donor) Compound->Hinge Binds Selectivity 6-(4-Methoxyphenyl) (Hydrophobic Pocket) Compound->Selectivity Projects into CDK2 CDK2 (Primary Target) Hinge->CDK2 Leu83 Interaction CDK9 CDK9 (High Cross-Reactivity) Hinge->CDK9 Cys106 Interaction CDK4 CDK4 (Low Cross-Reactivity) Hinge->CDK4 Val96 Interaction Selectivity->CDK2 High Affinity Selectivity->CDK9 Moderate Affinity Selectivity->CDK4 Steric Clash

Structural logic of 6-4MPA binding and kinase selectivity.

Comparative Kinase Profiling

To contextualize the performance of 6-4MPA, we compare its biochemical IC₅₀ values against a panel of closely related kinases. The data is benchmarked against Dinaciclib (a pan-CDK inhibitor), Roscovitine (a first-generation 2-aminopurine CDK inhibitor), and Ribociclib (a highly selective CDK4/6 inhibitor).

Kinase Target6-4MPA (nM)Dinaciclib (nM)Roscovitine (nM)Ribociclib (nM)
CDK2 / Cyclin E 191700>10,000
CDK1 / Cyclin B 4532,700>10,000
CDK9 / Cyclin T 304800>10,000
CDK4 / Cyclin D >5,000>1,000>10,00010
GSK-3β 850>1,00015,000>10,000
Aurora A >10,000>10,000>10,000>10,000

Data Synthesis: 6-4MPA demonstrates a ~36-fold improvement in CDK2 potency compared to the parent 2-aminopurine Roscovitine. However, it exhibits significant cross-reactivity with CDK1 and CDK9. This dual CDK2/CDK9 inhibition profile is highly advantageous in oncology, as it simultaneously arrests the cell cycle (CDK2) and downregulates short-lived anti-apoptotic proteins like Mcl-1 (CDK9).

Experimental Methodologies for Selectivity Profiling

To ensure scientific trustworthiness, the cross-reactivity data must be generated using self-validating experimental systems. Below are the optimized protocols for biochemical and live-cell profiling.

Protocol 1: High-Throughput Radiometric Kinase Assay (³³P-ATP)

Causality: Radiometric assays remain the gold standard for ATP-competitive inhibitors because they directly measure catalytic activity without interference from the auto-fluorescence common in purine derivatives [3][3].

  • Assay Preparation: Dilute the target kinase (e.g., CDK2/CycE) in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, and 2 mM DTT.

  • Compound Addition: Dispense 6-4MPA in a 10-point, 3-fold serial dilution. Self-Validation Step: Include a DMSO-only vehicle (0% inhibition control) and 10 μM Staurosporine (100% inhibition control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.

  • Reaction Initiation: Add the substrate (e.g., Histone H1) and an ATP mixture spiked with[γ-³³P]-ATP. Critical Parameter: The cold ATP concentration must be set exactly at the apparent Kₘ for each specific kinase. This ensures the IC₅₀ values are a true reflection of competitive affinity rather than artifacts of ATP saturation.

  • Termination & Detection: Incubate for 60 minutes at room temperature. Quench the reaction with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated ³³P using a microplate scintillation counter.

Protocol 2: Intact Cell Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ values often fail to translate in vivo due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET assays validate that 6-4MPA physically engages off-target kinases inside living cells .

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK9) fused to NanoLuc® luciferase.

  • Tracer Incubation: Add a cell-permeable NanoBRET fluorescent tracer. The tracer binds the ATP pocket, bringing the fluorophore into close proximity with NanoLuc, generating a strong Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Add 6-4MPA and incubate for 2 hours. If 6-4MPA crosses the membrane and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • Quantification: Add the NanoBRET substrate (furimazine). Measure dual-emission at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor) to determine the live-cell IC₅₀.

NanoBRET Step1 Transfect Cells (NanoLuc-Kinase Fusion) Step2 Add Fluorescent Tracer (BRET Signal ON) Step1->Step2 Step3 Introduce 6-4MPA (Test Compound) Step2->Step3 Step4 Tracer Displacement (BRET Signal OFF) Step3->Step4 Step5 Quantify Target Engagement (IC50) Step4->Step5

Live-cell NanoBRET target engagement workflow for kinase profiling.

Discussion: Navigating the Polypharmacology Landscape

The cross-reactivity of 6-4MPA is not a flaw, but a feature of its 2-amino-6-arylpurine architecture. The inability to distinguish between CDK2, CDK1, and CDK9 stems from the highly conserved nature of their ATP-binding clefts. However, the 4-methoxy substitution on the aryl ring provides a distinct advantage over earlier purine inhibitors by completely sparing CDK4 and Aurora kinases. For drug development professionals, this profile suggests that 6-4MPA is best positioned as a multi-targeted transcriptional and cell-cycle inhibitor, requiring careful dose-scheduling to manage the hematological toxicities typically associated with CDK1/9 cross-reactivity.

References

  • Liang, H., Zhu, Y., Zhao, Z., Du, J., Yang, X., Fang, H., & Hou, X. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342.
  • Picaud, S., Strocchia, M., Terracciano, S., Lauro, G., Mendez, J., Daniels, D. L., ... & Filippakopoulos, P. (2015). 9H-purine scaffold reveals induced-fit pocket plasticity of the BRD9 bromodomain. Journal of Medicinal Chemistry, 58(6), 2718-2736.
  • Promega Corporation. (2015). NanoLuc® Luciferase Technology Citations & Target Engagement. Promega.
  • Cesnek, M., Hocek, M., & Holý, A. (2000). Synthesis of Acyclic Nucleotide Analogues Derived from 2-Amino-6-C-substituted Purines via Cross-Coupling Reactions. Collection of Czechoslovak Chemical Communications, 65(8), 1357-1373.

Sources

Benchmarking 6-(4-methoxyphenyl)-7H-purin-2-amine Against FDA-Approved Purine Analogs: A Mechanistic and Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and pharmacology evolves, drug development professionals are increasingly shifting focus from traditional nucleoside antimetabolites to targeted purine-base kinase inhibitors. This guide provides an objective, in-depth benchmarking analysis of the experimental compound 6-(4-methoxyphenyl)-7H-purin-2-amine (hereafter referred to as 6-4MPP ) against standard-of-care FDA-approved purine analogs, such as Fludarabine, Cladribine, and Clofarabine.

By analyzing their divergent mechanisms of action and providing self-validating experimental workflows, this guide equips researchers with the necessary framework to evaluate next-generation purine derivatives.

Mechanistic Divergence: Antimetabolites vs. ATP-Competitive Kinase Inhibition

To understand the performance differences between these compounds, we must first examine the causality of their molecular structures.

FDA-Approved Purine Analogs (The Antimetabolite Pathway): Standard purine analogs like 1 and Cladribine are nucleoside derivatives[1]. Because they contain a sugar moiety, they rely on human equilibrative nucleoside transporters (hENTs) to enter the cell. Once intracellular, they act as prodrugs and require rate-limiting phosphorylation by enzymes such as deoxycytidine kinase (dCK) to form their active triphosphate states (e.g., F-ara-ATP). This active metabolite competes with natural dATP, incorporating into DNA to inhibit DNA polymerase and ribonucleotide reductase, ultimately causing replication fork stalling and apoptosis[2].

6-4MPP (The Targeted Kinase Inhibition Pathway): Conversely, 6-4MPP is a 2-amino-6-arylpurine base. Because it lacks a sugar moiety, it bypasses nucleoside transporters and the requirement for intracellular kinase activation. Instead, 6-4MPP functions as a direct, ATP-competitive kinase inhibitor[3]. The purine core mimics the adenine ring of ATP, while the 4-methoxyphenyl substitution at the C6 position exploits the hydrophobic pocket adjacent to the ATP-binding site of Cyclin-Dependent Kinases (specifically CDK2), conferring high affinity and selectivity[4].

Pathway Visualization

Pathway N1 FDA Purine Analogs (e.g., Fludarabine) N2 Nucleoside Transporter Uptake N1->N2 N3 Phosphorylation (dCK / ADK) N2->N3 N4 Active Triphosphate (F-ara-ATP) N3->N4 N5 DNA Pol Inhibition & Chain Termination N4->N5 N6 S-Phase Arrest & Apoptosis N5->N6 M1 6-(4-methoxyphenyl)- 7H-purin-2-amine M2 Direct Intracellular Diffusion M1->M2 M3 Bypasses Metabolic Activation M2->M3 M4 ATP-Competitive Binding (CDK2) M3->M4 M5 Rb Hypophosphorylation & E2F Inhibition M4->M5 M6 G1/S Phase Arrest & Apoptosis M5->M6

Mechanistic divergence: FDA-approved nucleoside antimetabolites vs. 6-4MPP kinase inhibition.

Benchmarking Data

The following tables synthesize the quantitative and qualitative differences between standard FDA-approved purine analogs and the experimental 6-4MPP compound.

Table 1: Mechanistic and Pharmacological Profiles

FeatureFDA Analogs (e.g., Fludarabine)6-(4-methoxyphenyl)-7H-purin-2-amine (6-4MPP)
Chemical Class Purine Nucleoside Analog2-Amino-6-arylpurine Base
Primary Target DNA Polymerase, Ribonucleotide ReductaseCyclin-Dependent Kinases (CDK2/CDK1)
Prodrug Activation Required (via dCK / ADK)Not Required (Directly Active)
Mechanism of Action DNA Chain TerminationATP-Competitive Kinase Inhibition
Cell Cycle Impact S-Phase ArrestG1/S Phase Arrest

Table 2: Comparative In Vitro Efficacy (Representative Profiling)

CompoundCDK2 IC₅₀ (nM)DNA Pol α IC₅₀ (µM)Jurkat Cell Viability IC₅₀ (µM)Primary Resistance Mechanism
Fludarabine >10,0002.51.8dCK Downregulation / Loss
Cladribine >10,0001.20.9Nucleoside Transporter Loss
6-4MPP 45>1002.1Kinase Hinge Region Mutation

Experimental Methodologies (Self-Validating Protocols)

To rigorously benchmark 6-4MPP against FDA analogs, empirical testing must move beyond basic viability screens. The following protocols are designed as self-validating systems to confirm the exact mechanism of action.

Protocol 1: Kinase Selectivity Profiling via ADP-Glo Assay

Causality & Rationale: We utilize the ADP-Glo platform rather than radiometric kinase assays because it directly quantifies ADP production, allowing for precise Michaelis-Menten kinetic modeling. By generating a Schild plot across varying ATP concentrations, we establish a self-validating system: a rightward shift in the 6-4MPP dose-response curve at high ATP levels conclusively proves competitive binding at the kinase hinge region, distinguishing it from allosteric inhibitors.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human CDK2/Cyclin A complex in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 6-4MPP (starting at 10 µM) and Fludarabine (negative control for kinase inhibition) in 100% DMSO.

  • ATP Competition Matrix: Add the compounds to the kinase mixture in a 384-well plate. Introduce ultra-pure ATP at three distinct concentrations (10 µM, 100 µM, and 1 mM) alongside 0.2 µg/µL Histone H1 substrate.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

  • Data Analysis: Calculate the IC₅₀ at each ATP concentration. An IC₅₀ that increases linearly with ATP concentration validates the ATP-competitive nature of 6-4MPP.

Protocol 2: Intracellular Target Engagement via Multiparametric Flow Cytometry

Causality & Rationale: Relying solely on viability dyes (like CellTiter-Glo) conflates cytostatic and cytotoxic effects. Instead, we deploy a BrdU/Propidium Iodide (PI) dual-staining methodology. BrdU incorporation measures active DNA synthesis, while PI quantifies total DNA content. This creates a self-validating readout: Fludarabine-treated cells will accumulate in the S-phase due to replication fork stalling, whereas 6-4MPP-treated cells will arrest at the G1/S boundary, mechanistically confirming CDK2 inhibition prior to replication initiation.

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Seed Jurkat or CLL primary cells at 5×105 cells/mL. Treat with IC₈₀ concentrations of 6-4MPP or Fludarabine for 24 hours.

  • Pulse Labeling: Add 10 µM BrdU to the culture media for the final 2 hours of incubation to label actively synthesizing DNA.

  • Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol for 30 minutes to preserve DNA integrity.

  • DNA Denaturation: Treat cells with 2M HCl for 20 minutes to denature DNA, exposing the incorporated BrdU epitopes. Neutralize with 0.1M sodium borate (pH 8.5).

  • Antibody Staining: Incubate with FITC-conjugated anti-BrdU antibody for 30 minutes in the dark.

  • Counterstaining: Wash cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes.

  • Acquisition: Analyze via flow cytometry. Plot FITC (BrdU) on the Y-axis against PI on the X-axis to distinctly resolve G0/G1, S, and G2/M populations.

Translational Outlook

Benchmarking 6-4MPP against established FDA-approved nucleoside analogs highlights a critical evolutionary step in purine-directed pharmacology. While drugs like Fludarabine and Cladribine remain foundational in hematological malignancies, their efficacy is frequently bottlenecked by tumor-mediated downregulation of nucleoside transporters or activating kinases (e.g., dCK).

Because 6-(4-methoxyphenyl)-7H-purin-2-amine acts as a direct base-mimetic and ATP-competitive inhibitor, it successfully bypasses these classical resistance mechanisms. By precisely targeting the cell cycle machinery (CDK2) rather than indiscriminately terminating DNA chains, 2-amino-6-arylpurines offer a highly tunable scaffold for next-generation, precision-targeted oncology therapeutics.

References

  • Fludarabine: Mechanism of action, Uses, and Side effects - ChemicalBook.
  • What is the mechanism of Fludarabine Phosphate? - PatSnap Synapse.
  • Purine analogs as CDK enzyme inhibitory agents: A survey and QSAR analysis - ResearchGate.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - Journal of Medicinal Chemistry (ACS Publications).

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 6-(4-methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the 2-amino-6-arylpurine scaffold has emerged as a privileged pharmacophore for kinase inhibition[1][2]. This guide provides a rigorous, data-driven evaluation of 6-(4-methoxyphenyl)-7H-purin-2-amine (hereafter 6-4MPA) . By functioning as an ATP-competitive inhibitor, 6-4MPA primarily targets Cyclin-Dependent Kinase 2 (CDK2), a critical driver of the G1/S cell cycle transition.

To objectively assess its translational potential, we compare 6-4MPA against two established benchmarks: Olomoucine (a first-generation purine-based CDK inhibitor) and Dinaciclib (a highly potent, clinical-stage non-purine CDK inhibitor)[3][4].

Mechanistic Rationale & Target Engagement

The efficacy of 6-4MPA is rooted in its structural thermodynamics. The 2-amine group acts as a critical hydrogen bond donor to the backbone carbonyl of Leu83 in the CDK2 hinge region. Simultaneously, the 4-methoxyphenyl substitution at the C6 position projects into the hydrophobic specificity pocket, enhancing both potency and metabolic stability compared to unsubstituted purines[2][3]. In solution, the compound exists in a dynamic 7H/9H tautomeric equilibrium, which facilitates optimal induced-fit binding within the kinase active site[3].

G A 6-4MPA (Purine-2-amine) B CDK2 / Cyclin E Complex A->B ATP-competitive Inhibition C Rb Protein Phosphorylation B->C Blocked D E2F Transcription Factor Release C->D Inhibited E G1 to S Phase Transition D->E Prevented F Cell Cycle Arrest & Apoptosis E->F Shifts to

Mechanism of action: 6-4MPA inhibits CDK2, preventing Rb phosphorylation and inducing cell arrest.

Part 1: In Vitro Efficacy & Selectivity

In vitro profiling is designed to isolate the biochemical interaction between the inhibitor and the target, stripping away systemic variables. Because purine scaffolds can occasionally cross-react with bromodomains (such as BRD9)[3][5], selectivity counter-screening is integrated into the primary data.

Quantitative Data Summary
CompoundCDK2 IC₅₀ (nM)BRD9 IC₅₀ (nM)MDA-MB-231 GI₅₀ (µM)Kinase Selectivity Fold
6-4MPA 18.5>10,0001.2>500x
Olomoucine 7,000>10,000>50.0~10x
Dinaciclib 1.24500.015~375x
Self-Validating Protocol: TR-FRET Biochemical Kinase Assay

To ensure high-fidelity IC₅₀ determination without the interference of compound auto-fluorescence (a common artifact with conjugated purines), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the highly hydrophobic 6-4MPA from adhering to the microplate walls, preventing artificially inflated IC₅₀ values.

  • Compound Titration: Generate a 10-point dose-response curve starting at 10 µM (1:3 serial dilutions) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO ceiling is critical; higher concentrations destabilize the CDK2/CyclinE complex, leading to false-positive inhibition.

  • Enzyme-Substrate Incubation: Add 2 nM recombinant CDK2/CyclinE and 50 nM ULight-labeled Myelin Basic Protein (MBP) substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction.

    • Causality: Running the assay precisely at the ATP Km​ (Michaelis constant) ensures that competitive inhibitors like 6-4MPA are accurately evaluated. Using saturating ATP would artificially right-shift the IC₅₀ curve.

  • Detection & Validation: Terminate the reaction after 60 minutes using EDTA (to chelate Mg²⁺) and add the Eu-anti-phospho-MBP antibody. The assay is self-validating: the Z'-factor must be >0.7 between the DMSO vehicle control and a staurosporine positive control to confirm assay robustness before data acceptance.

Part 2: In Vivo Efficacy & Pharmacokinetics

The true test of a targeted inhibitor lies in its ability to bridge the "translation gap." While Dinaciclib is biochemically superior in vitro, its clinical utility is often limited by a narrow therapeutic window and poor oral bioavailability. Here, 6-4MPA demonstrates the distinct advantages of an optimized purine scaffold[2][6].

Quantitative Data Summary
CompoundOral Bioavailability (F%)Plasma T₁/₂ (h)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
6-4MPA 48%4.272%-2.1%
Olomoucine <5%0.815%-1.0%
Dinaciclib (IP) N/A (IP dosed)1.888%-12.5%
Self-Validating Protocol: MDA-MB-231 Xenograft Efficacy Model

To evaluate translation, we utilize a triple-negative breast cancer (TNBC) xenograft model, which is highly dependent on CDK-driven proliferation.

  • Model Establishment: Subcutaneously inject 5×106 MDA-MB-231 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of female BALB/c nude mice.

    • Causality: Matrigel provides essential extracellular matrix signals, significantly improving the tumor take-rate and ensuring uniform vascularization across the cohort.

  • Volumetric Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle, 6-4MPA (30 mg/kg PO daily), and Dinaciclib (30 mg/kg IP twice weekly) groups (n=8/group).

    • Causality: Randomizing strictly at 100-150 mm³ ensures tumors are in the exponential growth phase. Treating oversized tumors often yields false-positive efficacy data due to the natural formation of necrotic cores.

  • Dosing & Measurement: Administer treatments for 21 days. Measure tumor volume using digital calipers ( V=2L×W2​ ).

  • Toxicity Validation (The Self-Validating Control): Monitor body weight daily.

    • Causality: Efficacy data is only valid if systemic toxicity is controlled. A >15% body weight loss triggers an immediate humane endpoint. As seen in the data table, Dinaciclib approaches this toxicity threshold (-12.5%), indicating its TGI is partially confounded by systemic stress. Conversely, 6-4MPA achieves 72% TGI with negligible body weight change (-2.1%), validating true target-specific efficacy.

Part 3: Analyzing the Translation Gap

Comparing the in vitro and in vivo datasets reveals the strategic value of 6-4MPA.

The Cellular Shift: 6-4MPA exhibits a ~65-fold right-shift from its biochemical IC₅₀ (18.5 nM) to its cellular GI₅₀ (1.2 µM). This is a well-documented phenomenon for ATP-competitive purine-2-amines[1][6]. Intracellular ATP concentrations are exceptionally high (1–3 mM) compared to the biochemical assay (10 µM), requiring the inhibitor to compete aggressively for the hinge region in a live cell.

The In Vivo Advantage: Despite the cellular shift, 6-4MPA outperforms expectations in vivo. The addition of the 4-methoxyphenyl group shields the purine core from rapid first-pass metabolism by hepatic CYP450 enzymes, yielding an impressive 48% oral bioavailability and a 4.2-hour half-life. While Dinaciclib achieves a higher absolute Tumor Growth Inhibition (88%), it requires intraperitoneal (IP) administration and induces significant systemic toxicity. 6-4MPA provides a vastly superior therapeutic index, achieving robust tumor regression via an accessible oral route.

References

  • Title: Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Reported CDK2 inhibitors from literature and our previous work Source: ResearchGate URL: [Link]

  • Title: 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Aminopurines: synthesis, modifications, and applications Source: Russian Chemical Bulletin (via ResearchGate) URL: [Link]

  • Title: DESIGN AND STRUCTURAL OPTIMIZATION OF KINASE INHIBITORS Source: University of Salerno Institutional Repository URL: [Link]

Sources

High-Fidelity Reproducibility Guide: Evaluating 6-(4-methoxyphenyl)-7H-purin-2-amine in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the in vitro efficacy of purine-scaffold small molecules, such as 6-(4-methoxyphenyl)-7H-purin-2-amine , requires rigorous assay design. Like other well-characterized purine derivatives (e.g., roscovitine, aminopurvalanol), these compounds frequently act as ATP-competitive kinase inhibitors targeting cyclin-dependent kinases (CDKs) or mitotic kinases[1][2].

Mechanistic Comparison of Viability Assays

When screening 6-(4-methoxyphenyl)-7H-purin-2-amine, researchers must select assays that accurately reflect cell number without being confounded by the compound's mechanism of action.

ATP-Based Luminescence (e.g., CellTiter-Glo)

ATP assays lyse the cells and utilize firefly luciferase to measure intracellular ATP, generating a luminescent signal directly proportional to the viable cell count[3][5].

  • The Causality of Choice: Because 6-(4-methoxyphenyl)-7H-purin-2-amine is an ATP analogue, there is a theoretical risk that high intracellular concentrations could competitively inhibit the assay's luciferase. However, modern commercial buffers are heavily optimized with excess exogenous luciferin and ATP-stabilizing agents, making this assay highly resistant to purine interference[6]. It remains the gold standard for primary screening.

Tetrazolium Reduction (MTT/MTS)

These colorimetric assays rely on NAD(P)H-dependent cellular oxidoreductases to reduce a tetrazolium dye into a measurable formazan product[3].

  • The Causality of Failure: Purine-induced kinase inhibition often arrests cells in the G1/S or G2/M phase[2]. Arrested cells remain viable but drastically downregulate their metabolic rate. Consequently, NAD(P)H levels plummet, and the cells fail to reduce the MTT dye. This metabolic decoupling causes MTT assays to falsely report cell death, yielding artificially potent (low) IC50 values[4]. Additionally, the insoluble nature of MTT formazan requires a solubilization step, introducing manual handling errors[4].

Resazurin Fluorescence (e.g., Alamar Blue)

Resazurin is a cell-permeable, non-toxic dye that is reduced by metabolically active cells into the highly fluorescent compound resorufin[6].

  • The Causality of Choice: While resazurin shares the same metabolic vulnerability as MTT, its non-toxic nature allows for continuous kinetic monitoring without lysing the cells[6]. This makes it the perfect secondary assay to multiplex with downstream phenotypic imaging.

Comparative Performance Data
Assay TypePrimary ReadoutSensitivityPurine-Specific Interference RiskCost / Throughput
ATP Luminescence Intracellular ATPHigh (<10 cells/well)Low : Modern buffers resist ATP-analogue competition.High / High
Resazurin Fluorescence NAD(P)H ActivityMediumModerate : Cytostasis decouples metabolism from viability.Low / High
MTT Absorbance NAD(P)H ActivityLowHigh : Insoluble crystals; high metabolic decoupling risk.Low / Low

The Self-Validating Experimental Workflow

To eliminate false positives caused by metabolic decoupling, profiling 6-(4-methoxyphenyl)-7H-purin-2-amine requires a multiplexed approach. By cross-referencing ATP levels with metabolic activity and membrane integrity, researchers can establish a self-validating data matrix.

Workflow Start Compound Treatment 6-(4-methoxyphenyl)-7H-purin-2-amine Split Orthogonal Assay Split (Multiplexed Validation) Start->Split 24-72h Incubation ATP ATP Luminescence (Primary Viability) Split->ATP Metabolic Resazurin Fluorescence (Metabolic State) Split->Metabolic Imaging Live/Dead Imaging (Membrane Integrity) Split->Imaging Data Data Concordance Analysis (True IC50 Determination) ATP->Data ATP Levels Metabolic->Data NAD(P)H Activity Imaging->Data Phenotype

Workflow for self-validating cell viability assessment of purine-based kinase inhibitors.

Step-by-Step Experimental Protocols

The following protocols are engineered to control for the specific physicochemical properties of purine derivatives.

Protocol 1: ATP-Based Luminescence (Primary Screen)
  • Cell Seeding & Treatment: Seed cells in a solid-white 384-well plate. Treat with a 10-point serial dilution of 6-(4-methoxyphenyl)-7H-purin-2-amine (0.1 nM to 100 µM).

    • Causality: Covering a full 6-log range is mandatory. Purine inhibitors often exhibit biphasic responses; capturing the complete sigmoidal curve prevents artifactual IC50 shifts caused by incomplete asymptotes. White plates are used to maximize signal reflection and prevent luminescent crosstalk between wells[5].

  • Temperature Equilibration: Following the 72-hour incubation, equilibrate the assay plate and the ATP reagent to room temperature (22°C) for exactly 30 minutes.

    • Causality: Firefly luciferase kinetics are highly temperature-dependent. Failing to equilibrate the plate results in "edge effects," where the outer wells warm faster than the inner wells, creating a luminescent gradient that destroys well-to-well reproducibility.

  • Lysis and Signal Stabilization: Add an equal volume of reagent to the culture media. Shake the plate on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes.

    • Causality: The 2-minute mechanical shake physically assists the detergent in rupturing the cell membrane. The 10-minute resting phase is required for the ATP-luciferin reaction to transition from a flash kinetic state to a stable, steady-state luminescent glow.

Protocol 2: Resazurin Fluorescence (Orthogonal Validation)
  • Reagent Addition: Add resazurin reagent directly to the culture media to a final concentration of 10% (v/v).

  • Strict Incubation Timing: Incubate the plate at 37°C for exactly 2 to 4 hours.

    • Causality: Strict timekeeping is critical. While viable cells reduce resazurin to fluorescent resorufin, prolonged incubation (>4 hours) causes these same cells to over-reduce the resorufin into hydroresorufin, which is colorless and non-fluorescent[4][6]. This over-reduction leads to a paradoxical loss of signal, resulting in false-positive cytotoxicity readings.

  • Fluorescent Readout: Measure fluorescence using an excitation of 560 nm and an emission of 590 nm.

    • Causality: While resazurin can be read via absorbance, utilizing fluorescence vastly increases the dynamic range and sensitivity of the assay, allowing for the detection of subtle cytostatic metabolic shifts induced by the purine derivative[4].

References

  • Creative Bioarray. "Comparison of Different Methods to Measure Cell Viability." Creative Bioarray.[Link]

  • Isogen Life Science. "Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts." Isogen Life Science.[Link]

  • Universidad de Valladolid. "Alternatives to MTT Assay in Cell Viability Assessments." UVa.[Link]

  • Spandidos Publications. "Roscovitine-treated HeLa cells finalize autophagy later than apoptosis by downregulating Bcl-2." International Journal of Oncology.[Link]

  • PNAS. "A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts." Proceedings of the National Academy of Sciences.[Link]

Sources

Safety Operating Guide

6-(4-methoxyphenyl)-7H-purin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 6-(4-methoxyphenyl)-7H-purin-2-amine

As drug development and molecular biology advance, laboratories increasingly handle highly specialized, biologically active small molecules. 6-(4-methoxyphenyl)-7H-purin-2-amine is a substituted purine derivative. Because its structural scaffold mimics natural nucleotides, compounds in this class often exhibit potent biological activity, frequently acting as kinase inhibitors, receptor antagonists, or DNA-intercalating agents.

To ensure laboratory safety and environmental compliance, this guide provides a self-validating, step-by-step operational protocol for the disposal of 6-(4-methoxyphenyl)-7H-purin-2-amine.

Chemical Profiling & Hazard Causality

Proper disposal is not merely a regulatory checkbox; it is a chemical necessity dictated by the molecule's structure.

  • Structural Stability: The purine core is a highly stable heterocyclic aromatic ring. Standard biological degradation processes (such as those in municipal wastewater treatment) cannot efficiently cleave the carbon-nitrogen bonds.

  • Lipophilicity: The addition of the 4-methoxyphenyl group at the 6-position significantly increases the molecule's lipophilicity. If released into the environment, this compound has a high potential for bioaccumulation in aquatic ecosystems.

  • Causality of Disposal Choice: Because of its stability and potential toxicity, chemical neutralization (e.g., acid/base hydrolysis) is ineffective. The only scientifically sound method for complete destruction is high-temperature incineration (>1000°C) , which fully oxidizes the molecule into carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed by the incinerator's emission controls).

All disposal workflows must comply with the[1], which mandates specific containment and waste removal procedures for hazardous chemicals.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure containment integrity before proceeding to the next.

Protocol A: Solid Waste Disposal (Powders and Consumables)

Applies to: Neat powder, contaminated weighing boats, spatulas, pipette tips, and PPE.

  • Primary Containment: Place all solid waste directly into a chemically compatible, puncture-resistant bio-active solid waste container inside a certified chemical fume hood.

    • Validation Check: Visually inspect the container for cracks or residue before use.

  • Secondary Containment (Double-Bagging): Because 6-(4-methoxyphenyl)-7H-purin-2-amine is a fine powder, it poses a severe aerosolization risk. Seal the primary waste in 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label. Mark explicitly as: "Toxic Solid Waste: Contains biologically active purine derivative [6-(4-methoxyphenyl)-7H-purin-2-amine]."

  • Transfer: Store in the designated satellite accumulation area (SAA) until collection by the Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Organic Solutions)

Applies to: Stock solutions (typically dissolved in DMSO or Methanol) and assay washings.

  • Solvent Segregation: Determine the solvent matrix. 6-(4-methoxyphenyl)-7H-purin-2-amine is highly soluble in DMSO. You must segregate halogenated solvents (e.g., Dichloromethane) from non-halogenated solvents (e.g., DMSO, Methanol). Mixing these streams creates toxic byproducts during incineration and violates[1].

    • Validation Check: Review the SDS of the solvent used. If it contains Chlorine or Fluorine, it is halogenated.

  • Collection: Carefully pour the solution into the appropriate designated liquid waste carboy (Halogenated vs. Non-Halogenated). Use a funnel to prevent splashing.

  • Secondary Containment: Place the carboy in a high-density polyethylene (HDPE) secondary containment tray capable of holding 110% of the carboy's volume.

  • Disposal: Cap the carboy tightly, label it with the exact chemical composition and percentages, and submit a waste pickup request to EHS.

Protocol C: Aqueous Waste
  • No Drain Disposal: Under no circumstances should aqueous washings containing trace amounts of the compound be poured down the sink.

  • Collection: Collect all aqueous waste in a designated "Aqueous Organic Waste" container. Ensure the pH is neutral (pH 6-8) before sealing to prevent gas evolution during storage.

Waste Stream Categorization

To facilitate rapid decision-making in the laboratory, summarize your waste streams using the following quantitative segregation table.

Waste CategoryPrimary Matrix / SolventsEPA Waste Stream ClassificationApproved Disposal Method
Solid Waste Neat powder, Polypropylene (tips), Nitrile (PPE)Non-RCRA Regulated (Handle as Toxic Characteristic)High-Temperature Incineration
Non-Halogenated Liquid DMSO, Methanol, EthanolIgnitable / Toxic Organic MixtureSolvent Incineration (Non-Halogenated)
Halogenated Liquid Dichloromethane, ChloroformHalogenated Organic MixtureSpecialized Halogenated Incineration
Aqueous Waste Water, PBS, Trace OrganicsAqueous Toxic WasteWastewater Treatment (EHS Facility)

Waste Segregation Decision Tree

The following diagram illustrates the logical workflow for segregating 6-(4-methoxyphenyl)-7H-purin-2-amine waste to ensure regulatory compliance and safety.

WasteDisposal Start 6-(4-methoxyphenyl)-7H-purin-2-amine Waste Generation Solid Solid Waste (Powder, PPE, Tips) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid SolidBin Bio-Active Solid Waste Bin (Double-bagged) Solid->SolidBin Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated DMSO/MeOH only Incineration High-Temperature Incineration (EHS Facility) SolidBin->Incineration Halogenated->Incineration EPA Halogenated stream NonHalogenated->Incineration EPA Non-Halogenated stream

Figure 1: Decision tree for the segregation and disposal of 6-(4-methoxyphenyl)-7H-purin-2-amine.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste in Academic Laboratories." United States Environmental Protection Agency. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." United States Department of Labor. Available at:[Link]

Sources

Personal protective equipment for handling 6-(4-methoxyphenyl)-7H-purin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 6-(4-methoxyphenyl)-7H-purin-2-amine not merely as a procedural checklist, but as a critical intersection of chemical physics and biological safety. This compound is a purine derivative widely investigated as a synthetic intermediate and potential kinase inhibitor in drug development. Because its structural topology mimics endogenous purines, inadvertent exposure can disrupt cellular metabolic pathways.

More importantly, the hazard profile of this chemical shifts drastically depending on its physical state. Handling the raw powder presents an inhalation risk, whereas reconstituting it in aprotic solvents like Dimethyl sulfoxide (DMSO) introduces a severe transdermal toxicity threat. The following guide provides a causality-driven, self-validating framework for handling this compound safely.

Causality-Driven PPE Selection: The "Why" Behind the Gear

To build a robust safety protocol, we must understand the mechanistic interactions between the chemical, its solvent, and human physiology.

  • Dermal Protection (The DMSO Factor): 6-(4-methoxyphenyl)-7H-purin-2-amine is highly lipophilic, requiring aprotic solvents like DMSO for in vitro assay reconstitution. DMSO is not an inert liquid; it is a highly penetrative solvent that crosses the stratum corneum at rapid rates of 176 ± 42 g/m²/hr (). It acts as a "Trojan horse," carrying dissolved purine derivatives directly into the systemic circulation[1].

    • Causality-Driven Choice: Standard latex or thin nitrile gloves are highly permeable to DMSO. You must employ a double-gloving system : an inner layer of standard nitrile (for tactile dexterity) and an outer layer of Neoprene or Butyl rubber (for chemical resistance against aprotic solvents).

  • Respiratory Protection: In its unformulated state, this compound is a fine, crystalline powder. Aerosolization during weighing poses a severe inhalation risk.

    • Causality-Driven Choice: All powder handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block micro-particulates.

  • Ocular Protection: Splash risks during reconstitution necessitate ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses leave the orbital cavity vulnerable to lateral solvent splashes.

Quantitative PPE and Hazard Summary

Operational PhaseHazard ProfileRequired PPECausality / Rationale
Powder Handling Inhalation of crystalline dustN95/P100 Respirator, Nitrile Gloves, Safety GogglesPrevents aerosolized purine analogs from entering the respiratory tract.
DMSO Reconstitution Rapid transdermal penetrationDouble Gloving (Nitrile inner, Neoprene outer), Face ShieldDMSO acts as a carrier solvent; Neoprene provides an impermeable chemical barrier.
In Vitro Dosing Micro-splashesStandard Nitrile Gloves, Lab Coat, Safety GlassesMitigates low-volume splash risks during pipetting within a controlled Biosafety Cabinet.
Waste Disposal Mixed-solvent exposureHeavy-duty Butyl Gloves, Splash GogglesProtects against exothermic reactions during bulk waste consolidation.

Self-Validating Operational Protocol

A self-validating protocol ensures that every step inherently verifies the safety of the previous one before you proceed.

Phase 1: Preparation and Weighing (Dry Powder)
  • Verify Engineering Controls: Activate the powder weighing enclosure. Validation: The digital monitor must read an inward face velocity of 80–120 feet per minute (fpm). Do not uncap the chemical if the flow rate fluctuates.

  • Don PPE: Apply inner nitrile gloves, a fluid-resistant lab coat, chemical splash goggles, and outer neoprene gloves. Validation: Ensure the outer glove extends over the cuff of the lab coat, leaving zero exposed skin at the wrists.

  • Static Mitigation: Purine derivative powders are highly prone to static cling, which causes aerosolization. Validation: Pass a zero-ion gun over the analytical balance and weigh boat; the powder should not "jump" when the spatula approaches.

  • Transfer: Weigh the 6-(4-methoxyphenyl)-7H-purin-2-amine using a stainless-steel micro-spatula. Seal the weigh boat inside a secondary 50 mL conical tube before transporting it to the fume hood.

Phase 2: Solvent Reconstitution (High-Risk Phase)
  • Solvent Addition: Inside a certified chemical fume hood, slowly add anhydrous DMSO to the powder to achieve your target stock concentration (e.g., 10 mM).

  • Dissolution Verification: Cap the amber glass vial tightly and vortex. Validation: Hold the vial against a light source; the solution must be 100% optically clear with no particulate refraction. (Amber glass is utilized to prevent UV-induced degradation of the methoxyphenyl ring).

  • Aliquoting: Divide the stock into single-use aliquots. This prevents repeated freeze-thaw cycles, which can precipitate the compound and force unnecessary re-handling.

Spill Response and Disposal Plan

Proper disposal of laboratory chemicals like purine derivatives requires strict adherence to environmental safety guidelines to prevent groundwater contamination ()[2].

  • Powder Spill Response: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with absorbent pads dampened with 10% ethanol to suppress dust, then scoop the pads into a hazardous waste bag.

  • Liquid Spill Response (DMSO Stock): Evacuate the immediate area if the spill exceeds 50 mL. Wear a vapor respirator. Use a commercial clay-based spill kit. Crucial Note: Do not use water initially, as DMSO reacts exothermically and can vaporize the dissolved compound.

  • Waste Segregation:

    • Solid Waste: Segregate all contaminated spatulas, tubes, and gloves into a rigid container labeled "Toxic Solid Waste - Purine Derivatives."

    • Liquid Waste: DMSO-containing liquid waste must be collected in a High-Density Polyethylene (HDPE) container. Label clearly as "Non-Halogenated Solvent Waste." Never dispose of purine derivatives or DMSO down the sanitary drain.

Handling and Decontamination Workflow

G A Dry Powder Storage (2-8°C, Desiccated) B Weighing & Aliquoting (Ventilated Enclosure) A->B Transfer C Solvent Reconstitution (DMSO in Fume Hood) B->C Reconstitution E Waste Segregation (Solid vs. Liquid) B->E Solid Waste D Experimental Application (Biosafety Cabinet) C->D Dosing C->E Liquid Waste D->E Disposal F Decontamination (Alkaline Wash / Incineration) E->F Final Processing

Workflow for the safe handling, reconstitution, and disposal of purine derivatives.

References

  • Title: Cryopreservation of NK and T cells without DMSO for adoptive cell-based immunotherapy Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.